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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid: Structural Properties, Synthesis, and Applications in Targeted Therapeutics

Executive Summary In the landscape of modern rational drug design, functionalized heterocycles serve as the foundational architecture for discovering highly selective kinase inhibitors and receptor modulators. 4-(5-Nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, functionalized heterocycles serve as the foundational architecture for discovering highly selective kinase inhibitors and receptor modulators. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a privileged, bifunctional building block. Combining the rigid conformational spacing of a piperazine ring with the electron-deficient properties of a nitropyridine moiety, this compound has emerged as a critical intermediate in the synthesis of targeted therapeutics, most notably in the development of inositol 1,4,5-trisphosphate 3-kinase B (ITPKb) inhibitors 1 and modulators of DUX4 expression 2.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and a self-validating synthetic protocol designed for high-yield isolation.

Structural Architecture & Physicochemical Profiling

The molecular architecture of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (Molecular Formula: C10​H12​N4​O4​ ) is characterized by three distinct functional domains 3:

  • The Piperazine Core: Acts as a rigid, semi-saturated spacer that dictates the spatial trajectory of attached pharmacophores.

  • The 5-Nitropyridin-2-yl Moiety: An electron-deficient aromatic system. The nitro group serves as a strong hydrogen-bond acceptor, frequently utilized to anchor molecules within the hinge region of kinase active sites.

  • The C2-Carboxylic Acid: A versatile synthetic handle for downstream amide coupling, or a functional group capable of forming critical salt bridges with positively charged amino acid residues (e.g., Lysine, Arginine) in target proteins.

Quantitative Data Presentation

To facilitate compound library integration and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, the theoretical and observed physicochemical properties are summarized below.

PropertyValueMechanistic Implication
Molecular Weight 252.23 g/mol Highly efficient ligand efficiency (LE) metric; leaves ample MW budget for downstream derivatization.
Topological Polar Surface Area (TPSA) 108.5 ŲIndicates poor passive blood-brain barrier (BBB) penetration, ideal for peripheral targets.
Hydrogen Bond Donors / Acceptors 2 / 7High capacity for target engagement via complex H-bond networks.
LogP (Calculated) ~0.5 - 1.2Hydrophilic nature; requires lipophilic coupling partners to achieve optimal oral bioavailability.
pKa (Carboxylic Acid) ~2.0 - 2.5Fully deprotonated at physiological pH (7.4).
pKa (Piperazine N1) ~8.5 - 9.0Protonated at physiological pH (7.4), rendering the molecule zwitterionic.

Mechanistic Role in Drug Discovery: The ITPKb Pathway

The primary utility of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid lies in its role as an advanced intermediate. When the C2-carboxylic acid is subjected to amide coupling, and the N1-amine is functionalized (or vice versa), the resulting derivatives exhibit potent biological activity.

A prominent example is the inhibition of Inositol 1,4,5-trisphosphate 3-kinase B (ITPKb) . ITPKb is a critical regulatory enzyme in B-cell receptor (BCR) signaling, responsible for phosphorylating IP3 to IP4. Aberrant ITPKb activity is linked to autoimmune diseases and B-cell malignancies 4. Derivatives of this nitropyridinyl-piperazine scaffold act as competitive inhibitors, binding to the ATP pocket of ITPKb and modulating downstream intracellular calcium flux.

Pathway BCR B-Cell Receptor (BCR) PLC PLC-gamma 2 BCR->PLC IP3 IP3 (Inositol 1,4,5-P3) PLC->IP3 PIP2 Cleavage ITPKb ITPKb Kinase IP3->ITPKb Substrate Ca Intracellular Ca2+ Flux IP3->Ca ER Release IP4 IP4 (Inositol 1,3,4,5-P4) ITPKb->IP4 Phosphorylation IP4->Ca Modulates Entry Inh Nitropyridin-Piperazine Derived Inhibitor Inh->ITPKb Kinase Inhibition

Fig 1. ITPKb signaling pathway in B-cells modulated by nitropyridin-piperazine derivatives.

Synthetic Methodology: Regioselective SNAr

The synthesis of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is achieved via a Nucleophilic Aromatic Substitution (SNAr) .

Causality of Experimental Design
  • Regioselectivity: Piperazine-2-carboxylic acid possesses two nucleophilic nitrogen atoms (N1 and N4). The N1 position is highly sterically hindered by the adjacent C2-carboxylic acid group. Furthermore, the N4 amine is more nucleophilic due to its distance from the electron-withdrawing inductive effects of the carboxylate. Consequently, the SNAr reaction with 2-chloro-5-nitropyridine proceeds with >95% regioselectivity at the N4 position without requiring protecting groups (such as Boc) 5.

  • Electrophile Activation: The 5-nitro group on the pyridine ring acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, highly activating the C2-position towards nucleophilic attack.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction equilibrium forward without competing for the electrophile.

Workflow A Piperazine-2- carboxylic acid C SNAr Reaction (DIPEA, DMF, 80°C) A->C B 2-Chloro-5- nitropyridine B->C D Target Intermediate (N4-arylated) C->D Regioselective Coupling E Amide Coupling (API Synthesis) D->E Downstream Derivatization

Fig 2. Regioselective SNAr workflow for 4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid.

Experimental Protocol: Self-Validating Synthesis

The following protocol leverages the zwitterionic nature of the product to create a self-validating purification system. By exploiting the isoelectric point (pI ~ 5.5) of the product, we can induce spontaneous precipitation, bypassing the need for tedious chromatographic purification.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a round-bottom flask with piperazine-2-carboxylic acid (1.0 equivalent, 10 mmol) and 2-chloro-5-nitropyridine (1.05 equivalents, 10.5 mmol).

  • Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Add DIPEA (2.5 equivalents, 25 mmol) dropwise at room temperature.

Step 2: SNAr Reaction & Self-Validation

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: As the reaction progresses, the mixture will transition from a pale suspension to a deep, homogeneous yellow-orange solution. This colorimetric shift is a direct visual confirmation of the formation of the highly conjugated nitropyridinyl-piperazine pi-system.

  • Stir for 12 hours. Monitor completion via LC-MS (Target mass: m/z 253.1 [M+H]+ ).

Step 3: Isoelectric Isolation (Workup)

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the DMF.

  • Dissolve the crude residue in minimal distilled water. The solution will be basic due to residual DIPEA.

  • Slowly titrate the aqueous layer with 1M HCl under vigorous stirring until the pH reaches precisely 5.5 (the calculated isoelectric point).

  • Self-Validation Checkpoint: At pH 5.5, the zwitterionic 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid reaches its point of minimum solubility. A bright yellow precipitate will spontaneously crash out of the solution.

  • Filter the precipitate via a Buchner funnel, wash with cold water and minimal cold ethanol, and dry in vacuo to yield the pure product as a yellow crystalline solid.

References

  • Compounds and compositions as itpkb inhibitors - Google Patents Source: US20090306039A1 URL
  • Novel compounds for treatment of diseases related to dux4 expression - Google Patents Source: WO2021105481A1 URL
  • 4-(5-NITRO-PYRIDIN-2-YL)
  • WO 2008/011611 A2 - Googleapis.
  • 1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-(5-nitro-2-pyridinyl)

Sources

Exploratory

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid safety data sheet and handling guidelines

Title: Safety Data Sheet (SDS) and Handling Guidelines for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in Drug Development Introduction 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safety Data Sheet (SDS) and Handling Guidelines for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in Drug Development

Introduction 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a highly functionalized chemical building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors, targeted protein degraders (PROTACs), and GPCR ligands. The molecule combines an electron-deficient nitroaromatic moiety (5-nitropyridine) with a cyclic diamine carboxylic acid core (piperazine-2-carboxylic acid). While its structural complexity offers excellent vectorization for structure-activity relationship (SAR) studies, it also presents a multifaceted safety profile. This whitepaper provides a comprehensive, mechanistically grounded guide to the safety, handling, and toxicological evaluation of this compound for drug development professionals.

Part 1: Physicochemical Profile & Synthesized Hazard Identification

Because specific empirical toxicity data for the fully assembled 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid may be limited prior to IND-enabling studies, safety protocols must be extrapolated from its constituent fragments: 2-chloro-5-nitropyridine and piperazine-2-carboxylic acid. Both precursors are established irritants, and the nitroaromatic class carries inherent risks of genotoxicity[1].

Table 1: Synthesized Physicochemical and Hazard Profile

Property / Hazard ClassDescription / GHS ClassificationMechanistic Rationale
Molecular Formula C10H12N4O4N/A
Skin Irritation Category 2 (H315)The piperazine core acts as a mild base; nitropyridine is a known dermal irritant[1][2].
Eye Irritation Category 2A (H319)Direct contact causes localized pH disruption and severe ocular tissue irritation[3].
STOT SE Category 3 (H335)Inhalation of fine powders irritates the respiratory tract mucosa[2][3].
Mutagenicity Category 2 (H341 - Suspected)Nitroaromatic reduction leads to DNA-reactive hydroxylamine species[4].
Storage Conditions 2-8°C, inert atmospherePrevents premature reduction of the nitro group and oxidative degradation[3].

Part 2: Mechanistic Toxicology (The "Why" Behind the Safety)

As a Senior Application Scientist, it is crucial to understand that safety protocols are not arbitrary; they are dictated by molecular reactivity. The primary toxicological concern with 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid stems from the 5-nitropyridine moiety.

Bioreduction and Genotoxicity: Nitroaromatic compounds are notorious for their potential mutagenicity, often yielding positive Ames test results[5]. This toxicity is not caused by the parent molecule itself, but by its metabolic activation. In biological systems, nitroreductase enzymes catalyze the sequential single-electron reduction of the nitro group (-NO2)[4]. The initial reduction yields a highly reactive nitro anion radical. Subsequent reductions produce a nitroso intermediate and finally a hydroxylamine[4].

The hydroxylamine species is highly electrophilic and can form covalent adducts with DNA, leading to mutations. Alternatively, in the presence of oxygen, the nitro anion radical can undergo "futile cycling," transferring an electron to O2 to generate superoxide anions (Reactive Oxygen Species, ROS), which cause severe oxidative stress and cytotoxicity[4][6].

MetabolicPathway A Nitroaromatic (R-NO2) B Nitro Anion Radical A->B 1e- reduction (Nitroreductase) C Nitroso Intermediate B->C 1e- reduction F ROS / Superoxide (Cytotoxicity) B->F O2 reaction (Futile cycling) D Hydroxylamine (R-NHOH) C->D 2e- reduction E DNA Adducts (Mutagenicity) D->E Electrophilic attack

Caption: Metabolic activation pathway of nitroaromatic compounds leading to toxicity.

Understanding this mechanistic pathway dictates our handling strategy: exposure must be minimized not just to prevent acute irritation, but to eliminate the risk of chronic, low-level systemic absorption that could trigger this metabolic cascade.

Part 3: Standard Operating Procedures (SOPs) & Experimental Handling Protocols

To ensure a self-validating safety system, the handling of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid must follow a strict, verifiable workflow. The protocol below ensures containment, precise measurement, and verified decontamination.

Step-by-Step Handling Methodology:

  • Risk Assessment & PPE Donning: Operators must wear a fitted N95/P100 particulate respirator (or work within a ventilated enclosure), double nitrile gloves, and a fastened lab coat[2][3]. The dual-glove system ensures that if the outer glove is contaminated, it can be shed without exposing the skin.

  • Containment Weighing: All dry powder manipulations must occur within a certified powder dispensing hood (HEPA filtered). Use an anti-static weighing boat to prevent aerosolization of the fine powder due to static repulsion.

  • Closed-System Solubilization: Transfer the weighed solid directly into a pre-tared, sealable vial. Add the solvent (e.g., DMSO for stock solutions) via a syringe through a septum, or carefully within the hood. Seal the vial before vortexing.

  • Gravimetric Validation (Self-Validating Step): Weigh the sealed vial post-solubilization. The final mass must equal the tare weight + compound weight + solvent weight. Any discrepancy indicates a potential spill or aerosol loss, triggering immediate decontamination protocols.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent capable of dissolving the compound (e.g., a mild alcohol/water mixture), followed by a 10% sodium hypochlorite (bleach) solution to degrade residual organics, and finally a water rinse.

HandlingWorkflow Step1 1. PPE Donning & Risk Assessment Step2 2. Weighing in HEPA Powder Hood Step1->Step2 Step3 3. Closed-System Solubilization Step2->Step3 Step4 4. Gravimetric Validation Step3->Step4 Step5 5. Chemical Decontamination Step4->Step5 Error Mass Discrepancy Detected? Step4->Error Error->Step5 Yes (Spill Protocol)

Caption: Self-validating workflow for the safe handling of nitroaromatic piperazines.

Part 4: Storage, Stability, and Emergency Response

Storage: The compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[3]. Nitroaromatics can be sensitive to prolonged light exposure and strong reducing agents. The carboxylic acid moiety can also undergo decarboxylation under extreme thermal stress, so avoid temperatures exceeding 100°C.

Emergency Response:

  • Skin Contact: Immediately shed contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[1][2]. Do not use harsh solvents on the skin, as they may increase the dermal absorption rate of the nitroaromatic compound.

  • Inhalation: Move the victim to fresh air. Because the STOT SE 3 classification indicates respiratory irritation, monitor for delayed pulmonary edema[2][3].

  • Spill Cleanup: Do not sweep dry powder. Cover the spill with damp absorbent paper to suppress dust formation, then collect and dispose of it in a designated hazardous waste container[1][2].

References

  • Fisher Scientific. "SAFETY DATA SHEET: (+/-)-Piperazine-2-carboxylic acid." Fisher Scientific. Available at: [Link]

  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." SciELO Brazil. Available at:[Link]

  • MDPI. "Nitroaromatic Antibiotics as Nitrogen Oxide Sources." Biomolecules. Available at:[Link]

  • Encyclopedia MDPI. "Nitroaromatic Antibiotics." Encyclopedia MDPI. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic property of a molecule to dissolve in a solvent—its solubility—stands as a cornerstone of its therapeutic potential and manufacturability. For active pharmaceutical ingredients (APIs), solubility is a critical determinant of bioavailability, directly influencing the rate and extent of drug absorption into the systemic circulation.[1][2] A suboptimal solubility profile can lead to formulation challenges, diminished efficacy, and, ultimately, the failure of a promising therapeutic candidate.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine and understand the solubility profile of the compound 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in a range of organic solvents. This understanding is paramount for subsequent formulation design, process development, and ensuring consistent product performance.

Compound Characterization: 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid

A thorough understanding of the physicochemical properties of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is fundamental to interpreting its solubility behavior.

Molecular Structure:

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H12N4O4[5]
Molecular Weight252.23 g/mol [5]
AppearanceSolid (predicted)

The structure reveals key functional groups that will dictate its solubility. The carboxylic acid group introduces a potential for ionization and hydrogen bonding. The piperazine and pyridine rings provide a degree of polarity, while the nitro group is a strong electron-withdrawing group that can influence intermolecular interactions. The overall molecule possesses both hydrogen bond donors (the carboxylic acid proton and the secondary amine in the piperazine ring) and acceptors (the nitro group, the pyridine nitrogen, and the carbonyl oxygen), suggesting a complex interplay of forces in different solvent environments.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[6] This concept suggests that a solute will have higher solubility in a solvent with similar polarity. For 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and piperazine moieties of the target compound are expected to interact favorably with these solvents, leading to potentially good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar but lack acidic protons. They can accept hydrogen bonds and engage in dipole-dipole interactions. Solvents like DMSO are known for their ability to dissolve a wide range of both polar and non-polar compounds and are often used in initial solubility screening.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the polar functional groups of the target molecule will have limited favorable interactions, likely resulting in poor solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[6] This technique measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid to a series of glass vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6] The time required for equilibration should be determined experimentally by taking measurements at various time points until the concentration plateaus.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker.

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter.[6]

  • Sample Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase of the analytical method).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC.[6] A calibration curve prepared from standard solutions of known concentrations is essential for accurate determination.[6]

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid:

  • Temperature: For most solid solutes, solubility increases with temperature.[8] It is crucial to control the temperature accurately during the experiment.

  • pH (in aqueous or mixed aqueous/organic systems): The carboxylic acid and piperazine moieties are ionizable. In aqueous environments or solvents with acidic or basic properties, the pH will have a profound effect on the charge state of the molecule and, consequently, its solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

  • Solvent Polarity and Hydrogen Bonding Capacity: As discussed, the nature of the solvent is a primary determinant of solubility.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid at 25 °C

SolventSolvent TypeSolubility (mg/mL)
MethanolPolar Protic[Experimental Value]
EthanolPolar Protic[Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value]
AcetonePolar Aprotic[Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic[Experimental Value]
Ethyl AcetateIntermediate Polarity[Experimental Value]
TolueneNon-Polar[Experimental Value]
HexaneNon-Polar[Experimental Value]

Interpreting this data in the context of the molecular structure and solvent properties will provide a comprehensive solubility profile. For instance, high solubility in DMSO and lower solubility in hexane would be consistent with the polar nature of the target compound.

Conclusion

Determining the solubility profile of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in organic solvents is a critical step in its development as a potential pharmaceutical agent. A systematic approach, utilizing a robust method like the shake-flask technique, is essential for generating reliable and reproducible data. This information will guide formulation scientists in selecting appropriate solvent systems for drug processing, dosage form development, and ultimately, in maximizing the therapeutic potential of the molecule.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Lupuleasa, D., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Seppic. (2025, July 17). Optimizing drug Solubility for enhanced oral formulation performance.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • MDPI. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.
  • ChemicalBook. (n.d.). 4-(5-NITRO-PYRIDIN-2-YL)-PIPERAZINE-2-CARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). 1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | 400088-93-9.
  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC.
  • Chemical-Suppliers. (n.d.). 1-(5-Nitro-2-pyridinyl)piperidine-4-carboxylic acid | CAS 868077-44-5.
  • chemBlink. (n.d.). 4-(5-Nitro-2-Pyridinyl)-1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester (CAS 193902-78-2).
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.

Sources

Exploratory

An In-Depth Technical Guide to Pharmacophore Modeling of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of the 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid Scaffold The 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid scaffold represents a compelling starting point for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid Scaffold

The 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid scaffold represents a compelling starting point for drug discovery endeavors. This heterocyclic framework integrates several key structural motifs, each with the potential to contribute to specific molecular interactions with biological targets. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and engage in crucial binding interactions.[1][2] The presence of a nitro-substituted pyridine ring introduces a unique electronic profile, with the nitro group acting as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the molecule's polarity and interaction potential.[3][4][5] The carboxylic acid moiety provides a key site for hydrogen bonding and salt bridge formation, often critical for anchoring a ligand within a protein's active site.

This guide provides a comprehensive, in-depth exploration of how to apply pharmacophore modeling to this specific class of derivatives. As a Senior Application Scientist, my objective is to move beyond a mere recitation of steps and delve into the strategic reasoning and scientific integrity that underpin a successful pharmacophore-based drug discovery campaign. We will explore both ligand-based and structure-based approaches, emphasizing the causality behind experimental choices and the inherent self-validating nature of a robustly designed protocol.

Pillar 1: The Essence of a Pharmacophore - Distilling Bioactivity into a 3D Model

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to elicit a specific biological response.[6][7] It is not a real molecule but rather a three-dimensional arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. Pharmacophore modeling serves as a powerful tool in computational drug discovery, enabling rapid virtual screening of large compound libraries to identify novel molecules with a high probability of being active.[8]

The Strategic Choice: Ligand-Based vs. Structure-Based Modeling

The initial and most critical decision in any pharmacophore modeling project is the choice between a ligand-based or a structure-based approach. This choice is dictated by the available data.

  • Ligand-Based Pharmacophore Modeling: This approach is employed when a set of active compounds for a specific target is known, but the three-dimensional structure of the target protein is unavailable.[9] The model is generated by superimposing the 3D conformations of these active ligands and identifying the common chemical features that are likely responsible for their bioactivity.[10]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein, preferably in complex with a ligand, is available, a structure-based approach is favored.[11][12] The pharmacophore model is derived directly from the key interactions observed between the ligand and the protein's active site.

For the 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid scaffold, a ligand-based approach is a logical starting point in the absence of a known co-crystal structure. This guide will primarily focus on this methodology, while also providing insights into a structure-based workflow should a relevant protein structure become available.

Pillar 2: A Self-Validating Ligand-Based Pharmacophore Modeling Workflow

A scientifically sound pharmacophore modeling workflow is an iterative and self-validating process. Each step is designed to build upon the previous one, with built-in checks to ensure the generated model is robust, predictive, and not a result of chance correlation.

Experimental Workflow: Ligand-Based Pharmacophore Model Generation

LigandBasedWorkflow cluster_data_prep Data Preparation cluster_model_gen Model Generation & Selection cluster_validation Model Validation DataCollection 1. Data Collection (Active & Inactive Ligands) ConformerGen 2. 3D Conformer Generation DataCollection->ConformerGen FeatureID 3. Common Feature Identification ConformerGen->FeatureID HypoGen 4. Hypothesis Generation FeatureID->HypoGen ModelScoring 5. Model Scoring & Ranking HypoGen->ModelScoring InternalValidation 6. Internal Validation (Training Set) ModelScoring->InternalValidation ExternalValidation 7. External Validation (Test Set) InternalValidation->ExternalValidation FinalModel Validated Pharmacophore Model ExternalValidation->FinalModel VirtualScreeningWorkflow cluster_screening Screening cluster_post_processing Post-Screening Analysis ValidatedModel Validated Pharmacophore Model VSScreen Virtual Screening ValidatedModel->VSScreen CompoundDB Compound Database CompoundDB->VSScreen HitList Initial Hit List VSScreen->HitList ADMET ADMET Filtering HitList->ADMET Docking Molecular Docking ADMET->Docking FinalHits Prioritized Hit Compounds Docking->FinalHits

Caption: A typical virtual screening workflow using a validated pharmacophore model.

Protocol for Pharmacophore-Based Virtual Screening:
  • Database Preparation: Prepare a large, multi-conformer database of commercially available or proprietary compounds.

  • Pharmacophore Screening: Use the validated pharmacophore model as a 3D query to search the compound database. Compounds that match the pharmacophore features and their spatial constraints are retained as initial hits.

  • Post-Screening Filtering:

    • ADMET Prediction: Filter the initial hit list based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics. [13] * Molecular Docking: If a structure of the target protein is available, perform molecular docking studies on the filtered hits to predict their binding modes and estimate their binding affinities. This adds another layer of validation and helps in prioritizing compounds for experimental testing.

Conclusion: A Powerful Strategy for Focused Drug Discovery

Pharmacophore modeling, when executed with scientific rigor and a clear understanding of its underlying principles, provides a highly effective strategy for accelerating the discovery of novel drug candidates. For the 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid scaffold, this computational approach allows for the systematic exploration of chemical space, leading to the identification of derivatives with enhanced potency and selectivity. By adhering to the principles of causality in experimental design and the non-negotiable requirement for robust validation, researchers can confidently leverage pharmacophore modeling to guide their synthetic efforts and increase the probability of success in their drug discovery programs.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (n.d.). Retrieved from [Link]

  • PharmoSB Tutorial: Structure-Based Pharmacophore Modeling | Hands-on Workshop Recording | CADD - YouTube. (2026, March 16). Retrieved from [Link]

  • Ligand-based Pharmacophore Modeling - Protheragen. (n.d.). Retrieved from [Link]

  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (n.d.). Retrieved from [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. (n.d.). Retrieved from [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PubMed. (2019, November 20). Retrieved from [Link]

  • PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling - NeurIPS. (2026). Retrieved from [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.). Retrieved from [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry. (2022, June 11). Retrieved from [Link]

  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening - YouTube. (2024, July 22). Retrieved from [Link]

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands - PMC. (n.d.). Retrieved from [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes | Fiveable. (2025, August 15). Retrieved from [Link]

  • Pharmacophore Modeling and Mapping | Methodology & Protocol. (n.d.). Retrieved from [Link]

  • Applications and Limitations of Pharmacophore Modeling – Protac - Drug Discovery Pro. (n.d.). Retrieved from [Link]

  • Ligand based Pharmacophore Modeling Service - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Generation of Predictive Pharmacophore Models for CCR5 Antagonists: Study with Piperidine- and Piperazine-Based Compounds as a New Class of HIV-1 Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2003, September 11). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r) - The Review of Diabetic Studies. (n.d.). Retrieved from [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. (2002, February 15). Retrieved from [Link]

  • Proposed Pharmacophore Model For the Binding of Piperazine Based Ligands at the Serotonin Transporter - ResearchGate. (n.d.). Retrieved from [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. (2024, January 30). Retrieved from [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved from [Link]

  • Ligand-based pharmacophores — TeachOpenCADD 0 documentation. (n.d.). Retrieved from [Link]

  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. (n.d.). Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved from [Link]

  • List of softwares related to pharmacophore modeling. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. (2024, February 27). Retrieved from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. (2024, April 1). Retrieved from [Link]

  • QSAR and Pharmacophore Modeling of Nitrogen Heterocycles as Potent Human N-Myristoyltransferase (Hs-NMT) Inhibitors - PMC. (2021, March 24). Retrieved from [Link]

  • Phase - Schrödinger. (n.d.). Retrieved from [Link]

  • Pharmacophore Modeling Service - CD ComputaBio. (n.d.). Retrieved from [Link]

  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r) - ResearchGate. (2026, March 17). Retrieved from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved from [Link]

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions. (n.d.). Retrieved from [Link]

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure‐activity relationship of antidepressant activity piperazine derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved from [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (2023, October 21). Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Retrieved from [Link]

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Foundational

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid Abstract This technical guide provides a comprehensive analysis of 4-(5-Nitro-pyridin-2-yl)-pip...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document focuses on the precise determination of its fundamental physicochemical properties: molecular weight and exact mass. Moving beyond simple data reporting, this guide elucidates the theoretical basis for these values, details the gold-standard experimental methodology for their validation via High-Resolution Mass Spectrometry (HRMS), and discusses the critical importance of these parameters in the research and development pipeline. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's core characteristics.

Compound Identification and Molecular Structure

Accurate identification is the cornerstone of all subsequent research. The subject of this guide is a substituted piperazine derivative, a scaffold known for its prevalence in pharmacologically active agents. The specific nomenclature for this compound is 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

  • Molecular Formula: C₁₀H₁₂N₄O₄[1]

  • Synonyms: 4-(5-Nitropyridin-2-yl)piperazine-2-carboxylic acid[1]

  • Core Components: The structure is composed of three key moieties: a piperazine-2-carboxylic acid core, a pyridine ring, and a nitro functional group. The nitro group, in particular, is a common feature in bioactive molecules and can be a precursor for further synthetic modifications.[2]

The structural arrangement of these components is visualized below.

Caption: Molecular structure of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

Core Physicochemical Data: Molecular Weight and Mass

While often used interchangeably in general contexts, molecular weight and exact mass are distinct and critical parameters in analytical and medicinal chemistry. Their precise values are fundamental for compound verification, purity assessment, and metabolic studies.

ParameterValueDescription
Molecular Formula C₁₀H₁₂N₄O₄The elemental composition of a single molecule.[1]
Molecular Weight 252.23 g/mol The weighted average mass of a molecule based on the natural abundance of its constituent isotopes.
Exact Mass 252.0862 DaThe calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
Molecular Weight (Average Mass)

The molecular weight is calculated using the standard atomic weights of the constituent elements, which themselves are weighted averages of the natural isotopic abundances.

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

  • Nitrogen (N): 4 atoms × 14.007 u = 56.028 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

  • Total Molecular Weight: 120.11 + 12.096 + 56.028 + 63.996 = 252.23 g/mol

This value is essential for stoichiometric calculations in synthetic chemistry, such as determining molar equivalents for reactions and preparing solutions of known concentrations.

Exact Mass (Monoisotopic Mass)

The exact mass is the purely theoretical mass of a single molecule calculated using the masses of the most abundant stable isotope of each element. This value is paramount in mass spectrometry.

  • Carbon (¹²C): 10 atoms × 12.000000 u = 120.000000 u

  • Hydrogen (¹H): 12 atoms × 1.007825 u = 12.093900 u

  • Nitrogen (¹⁴N): 4 atoms × 14.003074 u = 56.012296 u

  • Oxygen (¹⁶O): 4 atoms × 15.994915 u = 63.979660 u

  • Total Exact Mass: 120.000000 + 12.093900 + 56.012296 + 63.979660 = 252.086156 Da

High-Resolution Mass Spectrometry (HRMS) instruments are capable of measuring the mass-to-charge ratio of an ion with sufficient resolution and accuracy to distinguish between compounds with the same nominal mass but different elemental formulas. Therefore, the experimentally determined mass is compared against the theoretical exact mass for unequivocal compound identification.

Experimental Validation Protocol: High-Resolution Mass Spectrometry

Trust in chemical research is built upon verifiable data. The theoretical values presented must be confirmed through rigorous experimentation. HRMS is the authoritative method for this validation.

Causality Behind Method Selection

We select Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer.

  • Expertise & Experience: ESI is a soft ionization technique, which is critical for preventing the fragmentation of the parent molecule. This ensures that the primary ion observed corresponds to the intact molecule (e.g., [M+H]⁺), allowing for a direct measurement of its mass.

  • Trustworthiness: Orbitrap and TOF analyzers provide high resolving power (>60,000 FWHM) and sub-ppm mass accuracy. This level of precision is self-validating; a match between the experimental mass and the theoretical exact mass to within a narrow tolerance (e.g., < 5 ppm) provides extremely high confidence in the assigned elemental formula.

Standard Operating Protocol for HRMS Analysis
  • Sample Preparation:

    • Accurately weigh ~1 mg of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

    • Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to create a 1 mg/mL stock solution. The formic acid is crucial as it serves as a proton source to facilitate the formation of the [M+H]⁺ ion in positive ionization mode.

    • Perform a serial dilution to a final concentration of ~1 µg/mL for direct infusion analysis.

  • Instrument Calibration:

    • Prior to analysis, calibrate the mass spectrometer using a certified calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). This step is non-negotiable and ensures the mass accuracy of the instrument across the desired mass range.

  • Direct Infusion Analysis:

    • Introduce the sample into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range that comfortably includes the target ion (e.g., m/z 100-500).

    • Set key ESI source parameters (e.g., spray voltage, capillary temperature) to values optimized for stable ion generation.

  • Data Processing and Verification:

    • Extract the mass spectrum and identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The theoretical m/z for [C₁₀H₁₂N₄O₄ + H]⁺ is 253.093481.

    • Compare the measured m/z from the instrument to this theoretical value.

    • Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • A mass error of < 5 ppm confirms the elemental composition and, by extension, the identity of the compound.

Experimental Workflow Diagram

prep 1. Sample Preparation (1 µg/mL in ACN:H₂O + 0.1% FA) cal 2. HRMS Instrument Calibration (Certified Standard) prep->cal Ensures Solubility & Ionization infuse 3. Direct Infusion via Syringe Pump (5-10 µL/min) cal->infuse Ensures Mass Accuracy ionize 4. Electrospray Ionization (ESI) (Positive Mode, [M+H]⁺ formation) infuse->ionize analyze 5. Mass Analysis (Orbitrap or TOF, >60,000 Resolution) ionize->analyze process 6. Data Processing (Extract Mass Spectrum) analyze->process validate 7. Validation (Compare Exp. vs. Theo. Mass) process->validate report Result: Confirmed Identity (Mass Error < 5 ppm) validate->report Match Found

Caption: High-Resolution Mass Spectrometry workflow for compound validation.

References

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.[Link]

  • Ataman Chemical. PIPERAZINES.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid in Targeted Therapeutics and Peptidomimetic Design

Executive Summary The development of highly selective kinase inhibitors and conformationally constrained peptidomimetics relies heavily on versatile, multi-functional scaffolds. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors and conformationally constrained peptidomimetics relies heavily on versatile, multi-functional scaffolds. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid has emerged as a privileged building block in modern medicinal chemistry. Featuring three orthogonally addressable functional vectors—an N1-secondary aliphatic amine, a sterically hindered C2-carboxylic acid, and a reducible C5'-nitro group on the pyridine ring—this scaffold enables the rapid assembly of complex pharmacophores.

This application note provides a comprehensive, field-tested guide to utilizing this scaffold. It details the structural rationale for its use, optimized protocols for overcoming its inherent steric challenges, and methodologies for late-stage diversification into kinase hinge-binders and PROTAC linkers.

Structural Rationale & Mechanistic Insights

The utility of piperazine-2-carboxylic acid derivatives stems from their ability to induce specific conformational constraints, often mimicking β -turns or γ -turns in peptide sequences [1]. When functionalized at the N4 position with a 5-nitro-pyridin-2-yl moiety, the scaffold gains significant pharmacological advantages:

  • Conformational Rigidity: The piperazine ring restricts the spatial orientation of the C2-carboxylic acid and N1-amine, forcing attached pharmacophores into predictable trajectories ideal for binding pocket engagement [2].

  • Electron-Withdrawing Stability: The 5-nitro group strongly withdraws electron density from the pyridine ring. This stabilizes the molecule against unwanted electrophilic aromatic substitutions during early-stage synthetic steps (e.g., harsh amide couplings or N1-alkylations).

  • Late-Stage Hinge-Binder Assembly: The nitro group serves as a masked aniline. Upon selective reduction, the resulting 5-amino-pyridin-2-yl moiety is a highly effective hydrogen-bond donor/acceptor pair, a motif frequently utilized to interact with the hinge region of kinases (e.g., as seen in the B-RAF inhibitor BI-882370)[3].

Experimental Workflows & Self-Validating Protocols

Workflow A: Sterically Hindered C2-Amide Coupling (Peptidomimetic Assembly)

Causality & Rationale: The C2-carboxylic acid is situated directly adjacent to the N1-secondary amine. This proximity creates severe steric hindrance and potential for intramolecular hydrogen bonding, which drastically retards standard carbodiimide-based couplings (e.g., EDC/HOBt). To overcome this kinetic barrier, the highly reactive uronium salt HATU is employed. HATU generates an active 7-aza-OBt ester that accelerates the coupling process even in sterically congested environments.

Step-by-Step Protocol:

  • Activation: Dissolve 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Mechanistic note: DIPEA is chosen over TEA due to its higher steric bulk, preventing it from acting as a competing nucleophile.

  • Coupling: Stir for 15 minutes to ensure complete active ester formation, then add the target primary amine (1.1 eq). Warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control):

    • Withdraw a 5 μ L aliquot, quench in 100 μ L of Methanol, and inject into the LC-MS.

    • Expected Result: Complete disappearance of the starting material mass. The chromatogram must show a dominant peak corresponding to the [M+H]+ of the desired amide.

    • TLC Check: Spot the reaction mixture on silica gel. A Ninhydrin stain must be negative (no purple spot), confirming the complete consumption of the primary amine.

Workflow B: Chemoselective Nitro Reduction (Kinase Hinge-Binder Generation)

Causality & Rationale: Converting the C5'-nitro group to an amine is required to finalize the kinase hinge-binding motif. While Palladium on Carbon (Pd/C) with hydrogen gas is the standard reduction method, it is prone to dehalogenating aryl halides present on the newly coupled C2-amide. Therefore, Iron powder with Ammonium Chloride (Fe/NH 4​ Cl) is utilized as a milder, highly chemoselective alternative that preserves sensitive functional groups.

Step-by-Step Protocol:

  • Preparation: Dissolve the C2-amide intermediate (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid NH 4​ Cl (5.0 eq). Mechanistic note: NH 4​ Cl acts as a mild proton source to activate the iron surface without hydrolyzing the newly formed C2-amide bond.

  • Heating: Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Self-Validation (In-Process Control):

    • Mass Shift: LC-MS analysis must show a precise mass shift of -30 Da (loss of two oxygen atoms [-32] and addition of two protons [+2]).

    • Visual Cue: The reaction mixture will transition from a pale yellow solution to a dark brown/black suspension as iron oxides form.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad thoroughly with hot ethyl acetate. Concentrate the filtrate to yield the 5-amino-pyridine derivative.

Quantitative Data Summaries

The following tables summarize the optimization data for the protocols described above, providing expected yields and reaction efficiencies.

Table 1: Comparative Coupling Efficiency at the Sterically Hindered C2 Position

Coupling ReagentBaseSolventTime (h)Conversion (LC-MS)Isolated Yield
EDC / HOBtTEADCM2435%22%
PyBOPDIPEADMF1268%55%
HATU DIPEA DMF 4 >95% 88%
COMUTMPDMF490%81%

Table 2: Optimization of C5'-Nitro Reduction Conditions

Reducing AgentSolvent SystemTemp (°C)Chemoselectivity (Halogen Tolerance)Isolated Yield
H 2​ (1 atm), 10% Pd/CMeOH25Poor (Dehalogenation observed)45% (complex mixture)
SnCl 2​ 2H 2​ OEtOAc70Moderate65%
Zn dust / AcOHTHF25Good72%
Fe / NH 4​ Cl EtOH / H 2​ O (3:1) 80 Excellent (No dehalogenation) 92%

Visualizations of Workflows and Mechanisms

Workflow A 4-(5-Nitro-pyridin-2-yl)- piperazine-2-carboxylic acid B N1-Functionalization (Reductive Amination / Acylation) A->B Step 1 (Optional) C C2-Amide Coupling (HATU / DIPEA) A->C Step 2 D C5'-Nitro Reduction (Fe / NH4Cl) A->D Step 3 E Peptidomimetic Core B->E C->E F Kinase Hinge-Binder D->F G PROTAC Linker Attachment D->G

Orthogonal functionalization strategy for the piperazine-2-carboxylic acid scaffold.

Pathway Target B-RAF Kinase (Mutant) MEK MEK 1/2 Target->MEK Phosphorylation (Blocked) Drug Piperazine-derived Kinase Inhibitor Drug->Target Binds DFG-out conformation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription

Mechanism of action for piperazine-derived RAF inhibitors disrupting the MAPK signaling pathway.

References

  • Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 2009.[Link]

  • Ahn, J. M., et al. "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Pharmaceuticals, 2021.[Link]

  • New Drug Approvals. "BI-882370: A Highly Potent and Selective RAF Inhibitor." New Drug Approvals, 2019.[Link]

Application

Application Note: Chemoselective Reduction of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and scalable methodologies. Executive Summary & Substrate Profiling The r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and scalable methodologies.

Executive Summary & Substrate Profiling

The reduction of the nitro group in 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid to its corresponding amine is a critical transformation in the synthesis of bioactive pyridine-piperazine scaffolds, which are ubiquitous in modern kinase inhibitors and GPCR ligands.

The Physicochemical Challenge: This specific substrate presents a unique solubility challenge. The presence of a basic piperazine ring and an acidic carboxylic acid means the molecule exists primarily as a highly polar zwitterion at neutral pH. Consequently, it exhibits poor solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate) typically used for reductions. Furthermore, the electron-deficient pyridine ring and the secondary/tertiary amines can potentially coordinate with transition metal catalysts, leading to catalyst poisoning. A successful protocol must overcome these solubility and coordination hurdles while driving the reaction to completion.

Mechanistic Rationale & Pathway

The reduction of a nitroarene to an aniline derivative follows the sequential Haber mechanism. It is imperative to drive the reaction completely to the amine to prevent the accumulation of the reactive hydroxylamine intermediate, which can lead to unwanted azoxy or azo dimers.

HaberMechanism A Ar-NO2 Nitro B Ar-NO Nitroso A->B +2e-, +2H+ -H2O C Ar-NHOH Hydroxylamine B->C +2e-, +2H+ D Ar-NH2 Amine C->D +2e-, +2H+ -H2O

Fig 1. Sequential reduction pathway of the nitro group to the corresponding amine.

To achieve this, we present two orthogonal, field-proven methodologies:

  • Catalytic Hydrogenation (Pd/C & H₂): The industry standard for clean, high-yielding reductions[1].

  • Iron-Mediated Reduction (Fe/NH₄Cl): A highly robust, cost-effective alternative that excels when catalyst poisoning is a concern or high-pressure reactors are unavailable[2].

Experimental Protocols & Self-Validating Workflows

Method A: Catalytic Hydrogenation (Pd/C)

Causality & Design Choices: According to, Pd/C is highly chemoselective[1]. However, to address the zwitterionic nature of our substrate, we utilize a Methanol/Water (4:1 v/v) solvent system. The addition of water disrupts the ionic lattice of the zwitterion, fully solubilizing the substrate and enabling maximum contact with the heterogeneous Pd/C surface. This approach is supported by recent advancements in[3].

PdCWorkflow N1 1. Solubilization Dissolve in MeOH/H2O (4:1) Add 10% Pd/C N2 2. Hydrogenation Purge N2, then H2 (1-3 atm) Stir at 25°C N1->N2 N3 3. Validation LC-MS: Check for m/z 223.1 Ensure no m/z 239.1 N2->N3 N4 4. Filtration Filter through Celite Wash with hot H2O N3->N4 N5 5. Isolation Lyophilize or crystallize to yield pure product N4->N5

Fig 2. Step-by-step workflow for the Pd/C catalyzed hydrogenation of the nitropyridine.

Step-by-Step Procedure:

  • Preparation: In a high-pressure reaction vessel, suspend 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1.0 equiv) in a degassed mixture of MeOH and deionized water (4:1 v/v, 0.1 M concentration).

  • Catalyst Addition: Under a strict nitrogen atmosphere, carefully add 10 wt% Palladium on Carbon (Pd/C, 0.05 equiv Pd). Safety Note: Dry Pd/C is pyrophoric; the nitrogen blanket is mandatory.

  • Reaction: Seal the vessel, purge with N₂ (3x), and then pressurize with H₂ gas to 30–50 psi (2–3 atm). Stir vigorously at 25 °C for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material ([M+H]⁺ = 253.1) must completely disappear. The appearance of the product ([M+H]⁺ = 223.1) and the absence of the hydroxylamine intermediate ([M+H]⁺ = 239.1) validates completion.

  • Workup: Vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite®. Critical Step: Wash the Celite pad thoroughly with hot water (60 °C). The highly polar amino-acid product can precipitate on the cold catalyst pad; hot washing prevents catastrophic yield loss.

  • Isolation: Concentrate the filtrate under reduced pressure to remove MeOH, then lyophilize the remaining aqueous layer to afford the pure amine.

Method B: Iron/Ammonium Chloride Reduction (Béchamp-Type)

Causality & Design Choices: When scaling up, or if the pyridine ring poisons the Pd catalyst, reducing metals are preferred. As highlighted in the , the Fe/NH₄Cl system provides significant operational advantages[2]. We specifically avoid strong acids (like HCl or Acetic Acid) because they would fully protonate the piperazine nitrogens, crashing the substrate out of solution. NH₄Cl acts as a mild, buffering proton source (pH ~6) that activates the iron surface (generating reactive Fe⁰) without destroying substrate solubility.

FeWorkflow N1 1. Activation Suspend substrate, Fe, NH4Cl in EtOH/H2O (2:1) N2 2. Reduction Reflux at 80°C for 2-4 h Vigorous stirring N1->N2 N3 3. Validation Visual: Yellow color fades LC-MS confirmation N2->N3 N4 4. Basification Cool to RT, add NaHCO3 Adjust pH to 8-9 N3->N4 N5 5. Extraction Filter iron sludge via Celite Purify filtrate N4->N5

Fig 3. Iron-mediated reduction workflow utilizing mild ammonium chloride activation.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the substrate (1.0 equiv), Iron powder (325 mesh, 5.0 equiv), and Ammonium Chloride (5.0 equiv) in an Ethanol/Water mixture (2:1 v/v, 0.2 M).

  • Reaction: Heat the violently stirred suspension to 80 °C (reflux) for 2–4 hours.

  • Self-Validation (Visual & Analytical): The starting nitropyridine exhibits a distinct yellow color in solution. The fading of this yellow color to a pale/colorless state is a reliable visual cue for reaction progress, which must be subsequently confirmed by LC-MS.

  • Basification (Critical Step): Cool the mixture to room temperature. Add saturated aqueous NaHCO₃ to adjust the pH to 8–9. Causality: Iron reduction generates Fe₂O₃ and Fe(OH)₃ sludge. In acidic or neutral conditions, the carboxylic acid product will chelate to this iron sludge, trapping your product. Basification ensures the product exists as a soluble carboxylate, breaking these chelates.

  • Workup: Filter the black/brown slurry through a thick pad of Celite®. Wash the pad extensively with hot water. Concentrate the filtrate and purify via reverse-phase prep-HPLC.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for both methodologies, allowing process chemists to select the optimal route based on their laboratory capabilities.

Table 1: Quantitative Comparison of Reduction Methodologies

ParameterMethod A: Pd/C & H₂Method B: Fe & NH₄Cl
Typical Yield 85 - 95%75 - 85%
Reaction Time 2 - 4 hours2 - 4 hours
Purity (Crude) > 95% (Requires minimal purification)85 - 90% (Requires reverse-phase HPLC)
Scalability Excellent (Requires pressure vessel)Excellent (Standard glassware, highly scalable)
Environmental Impact Low (Catalyst is recyclable)Moderate (Generates iron oxide waste)
Cost High (Palladium catalyst)Very Low (Earth-abundant metals)

References

  • Hardwick, T., & Ahmed-Omer, B. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at:[Link]

  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. Available at:[Link]

Sources

Method

Application Note: Comprehensive NMR Characterization Protocol for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid

Introduction & Analytical Challenges The piperazine-2-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the development of NMDA receptor antagonists, protease inhibitors, and targeted protein degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The piperazine-2-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the development of NMDA receptor antagonists, protease inhibitors, and targeted protein degraders (1)[1]. When functionalized with a strongly electron-withdrawing 5-nitropyridine moiety at the N4 position, the resulting compound—4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid —presents a triad of distinct NMR characterization challenges:

  • Zwitterionic Equilibrium : The presence of a secondary amine (N1) and a carboxylic acid (C2) creates a zwitterionic state at neutral pH, leading to intermediate proton exchange rates and severe line broadening.

  • Diastereotopic Complexity : The chiral center at C2 breaks the symmetry of the piperazine ring, rendering the methylene protons at C3, C5, and C6 diastereotopic and highly coupled (2)[2].

  • Restricted Rotation : The delocalization of the N4 lone pair into the electron-deficient 5-nitropyridine ring imparts partial double-bond character to the N4–C2' linkage, causing rotameric signal duplication at room temperature.

This protocol provides a self-validating, step-by-step methodology to overcome these challenges and achieve unambiguous structural elucidation.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation DMSO-d6 + TFA-d lock B 2. 1D 1H & 13C NMR Primary Spin Systems A->B C 3. 2D COSY & HSQC Diastereotopic Resolution B->C D 4. 2D HMBC Regiochemical Linkage C->D E 5. VT-NMR (80°C) Rotamer Coalescence D->E

Fig 1: Logical NMR characterization workflow for zwitterionic piperazine derivatives.

Phase 1: Sample Preparation & Matrix Optimization

To ensure the trustworthiness of the downstream data, the sample matrix must be strictly controlled to prevent dynamic exchange phenomena.

Protocol:

  • Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is highly effective at disrupting the strong intermolecular hydrogen bonding networks inherent to zwitterionic amino acids, providing superior solubility compared to CDCl 3​ .

  • Acidification (The "Lock" Step): Add 1–2 drops of Trifluoroacetic acid- d1​ (TFA- d ).

    • Causality: This forces the molecule out of its zwitterionic equilibrium into a fully protonated cationic state (protonated N1, neutral COOH). This locks the conformational state, standardizes chemical shifts, and sharpens the aliphatic multiplets.

  • Referencing: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C (3)[3].

Phase 2: 1D NMR Quantitative Analysis

The molecule consists of two isolated spin systems: the aromatic 5-nitropyridine ring and the aliphatic piperazine core.

Mechanistic Signal Assignment
  • Pyridine H6' (~9.00 ppm): This proton experiences extreme anisotropic deshielding from the adjacent nitro group and the pyridine nitrogen, pushing it far downfield as a fine doublet ( J≈2.5 Hz) (4)[4].

  • Pyridine H3' (~7.00 ppm): Conversely, H3' is shielded by the resonance electron donation from the piperazine N4 lone pair, appearing as a doublet ( J≈9.5 Hz).

  • Piperazine Core: The C2 proton appears as a distinct doublet of doublets due to coupling with the diastereotopic C3 protons. The structural verification of such piperazine derivatives relies heavily on resolving these multiplets (5)[5].

Summary of Predicted Chemical Shifts
Moiety / Position 1 H Chemical Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
Pyridine H6' / C6' ~9.00d (2.5)~145.0C4', C2', C5' (NO 2​ )
Pyridine H4' / C4' ~8.25dd (9.5, 2.5)~132.0C6', C2', C5' (NO 2​ )
Pyridine H3' / C3' ~7.00d (9.5)~105.0C5' (NO 2​ ), C2'
Pyridine C5' (NO 2​ ) --~136.0-
Pyridine C2' (N4) --~158.0-
Piperazine C2-H / C2 ~3.95dd~56.0COOH, C3, C6
Piperazine C3-H 2​ ~4.40 (eq), 3.50 (ax)m (diastereotopic)~44.0Pyridine C2' , C2, C5
Piperazine C5-H 2​ ~3.90 (eq), 3.70 (ax)m (diastereotopic)~43.0Pyridine C2' , C6, C3
Piperazine C6-H 2​ ~3.40 (eq), 3.20 (ax)m (diastereotopic)~41.0C2, C5
Carboxylic Acid ~12.50 (broad)s~172.0-

Phase 3: 2D NMR Self-Validating Strategy

To ensure the analytical data is a self-validating system, 2D NMR must be employed to bridge the isolated structural fragments.

  • COSY (Correlation Spectroscopy): Use COSY to trace the unbroken aliphatic chain from C2-H C3-H 2​ and C5-H 2​ C6-H 2​ . This confirms the integrity of the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Apply multiplicity-edited HSQC to cleanly differentiate the C2 methine (CH, positive phase) from the C3, C5, and C6 methylenes (CH 2​ , negative phase).

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:

    • The Goal: Prove the regiochemistry of the attachment.

    • Execution: Identify the 3JCH​ cross-peaks originating from the piperazine C3-H 2​ and C5-H 2​ protons pointing to the quaternary pyridine C2' carbon (~158.0 ppm).

    • Causality: Because the piperazine and pyridine rings are separated by a heteroatom (N4), they do not couple in COSY. The HMBC correlation across the N4 atom is the absolute, self-validating proof that the piperazine is covalently linked to the 2-position of the nitropyridine ring.

Phase 4: Advanced Troubleshooting (VT-NMR)

Observation: Even with TFA- d acidification, the piperazine signals (particularly C3 and C5) may appear as broad, unresolved humps. Causality: The 5-nitropyridine group is a powerful electron sink. The lone pair on N4 delocalizes into the pyridine ring, giving the N4–C2' bond significant double-bond character. At room temperature (298 K), rotation around this bond is restricted, meaning the NMR spectrometer captures a mixture of slowly interconverting rotamers. Corrective Action: Perform Variable Temperature (VT) NMR at 80°C (353 K). The added thermal energy accelerates the rotation rate beyond the NMR timescale.

  • Validation: As the temperature increases, the broad rotameric humps will undergo coalescence and resolve into sharp, time-averaged multiplets, confirming the structural homogeneity of the sample.

References

  • Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A Source: Arkivoc URL
  • Source: Journal of the Chinese Chemical Society (Elsevier Pure)
  • Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl)
  • Synthesis of (S)- and (R)
  • Chemical shifts referenced to the residual proton solvent peaks (Supplementary Information)

Sources

Application

Application Note: Preparation and Downstream Functionalization of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

Strategic Rationale & Mechanistic Insights In modern medicinal chemistry, the piperazine ring is a privileged scaffold, heavily utilized to tune the physicochemical properties (e.g., aqueous solubility, pKa, and lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

In modern medicinal chemistry, the piperazine ring is a privileged scaffold, heavily utilized to tune the physicochemical properties (e.g., aqueous solubility, pKa, and lipophilicity) of Active Pharmaceutical Ingredients (APIs) [1]. Specifically, 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid represents a highly versatile, bifunctional API intermediate. It provides two orthogonal functional handles: a carboxylic acid for peptide-like amide coupling, and a 5-nitropyridine moiety that serves as a masked aniline for late-stage diversification (e.g., Buchwald-Hartwig cross-coupling or urea formation).

Causality of the SNAr Assembly

The synthesis of this intermediate relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with piperazine-2-carboxylic acid.

  • Electrophilic Activation: The strongly electron-withdrawing nitro group at the 5-position of the pyridine ring activates the C2 position via resonance and inductive effects. The transient Meisenheimer complex is stabilized by both the pyridine nitrogen and the nitro group, significantly lowering the activation energy required for the substitution [2].

  • Inherent Regioselectivity: Piperazine-2-carboxylic acid contains two secondary amines (N1 and N4). The N1 position is sterically hindered by the adjacent carboxylic acid group and electronically deactivated by intramolecular hydrogen bonding. Consequently, nucleophilic attack occurs almost exclusively at the less hindered N4 position. This inherent regioselectivity eliminates the need for orthogonal protecting groups (such as Boc or Cbz), streamlining the synthesis and improving atom economy[1].

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify reaction progress and product integrity.

Protocol A: Regioselective SNAr Synthesis of the Intermediate

Objective: Synthesize 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

  • Reagent Preparation: In a dry 250 mL round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq, 10.0 mmol) and piperazine-2-carboxylic acid (1.1 eq, 11.0 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol) dropwise. The base neutralizes the HCl byproduct, preventing the protonation of the nucleophilic N4 amine.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 158.5) is consumed and the product peak plateaus at m/z 253.2 [M+H]⁺ .

  • Workup: Cool the mixture to room temperature. Slowly pour into 200 mL of ice-cold water while stirring vigorously to precipitate the product. Filter the yellow solid, wash with cold ethyl acetate (2 x 20 mL), and dry under vacuum.

Protocol B: Catalytic Reduction of the Nitro Group

Objective: Convert the intermediate to 4-(5-Amino-pyridin-2-yl)-piperazine-2-carboxylic acid for downstream functionalization.

  • Reaction Setup: Dissolve the intermediate (5.0 mmol) in a 1:1 mixture of Methanol/Ethyl Acetate (40 mL). Carefully add 10% Pd/C (0.1 eq, 0.5 mmol) under a steady stream of argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir vigorously at room temperature under a hydrogen balloon for 6 hours.

  • Self-Validation (IPC): Monitor hydrogen gas uptake. Perform LC-MS analysis to confirm the mass shift from the nitro compound (m/z 253.2) to the corresponding aniline (m/z 223.2 [M+H]⁺ ).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the aminopyridine derivative.

Protocol C: Amide Bond Formation

Objective: Couple the carboxylic acid handle with a primary amine (e.g., methylamine).

  • Active Ester Formation: Dissolve the intermediate (2.0 mmol) in anhydrous DMF (10 mL). Add HATU (1.2 eq, 2.4 mmol) and DIPEA (3.0 eq, 6.0 mmol). Stir for 15 minutes at room temperature.

    • Self-Validation: TLC (DCM:MeOH 9:1) should show the complete conversion of the starting acid to the highly reactive HOAt-ester intermediate.

  • Coupling: Add methylamine hydrochloride (1.5 eq, 3.0 mmol) to the activated mixture. Stir for 2 hours.

  • Self-Validation (IPC): LC-MS must confirm the disappearance of the active ester and the formation of the amide product (m/z 266.3 [M+H]⁺ ).

Quantitative Data Summaries

Reaction conditions for the SNAr step heavily influence the N4:N1 regioselectivity and overall yield. The table below summarizes the optimization data, demonstrating the superiority of polar aprotic solvents combined with non-nucleophilic bases.

SolventBaseTemp (°C)Time (h)Regioselectivity (N4:N1)Isolated Yield (%)
DMF DIPEA 80 4 >99:1 88%
EtOHK₂CO₃80895:575%
HFIPNone5012>99:182%
DMSOTEA100390:1068%

Note: The use of Hexafluoro-2-propanol (HFIP) allows for base-free, low-temperature SNAr, though DMF/DIPEA remains the most scalable and cost-effective approach for industrial applications [2].

Mandatory Visualization

G SM1 2-Chloro-5-nitropyridine SNAr SNAr Reaction (DIPEA, DMF, 80°C) SM1->SNAr SM2 Piperazine-2-carboxylic acid SM2->SNAr Intermediate 4-(5-Nitro-pyridin-2-yl)- piperazine-2-carboxylic acid SNAr->Intermediate Reduction Nitro Reduction (Pd/C, H2) Intermediate->Reduction Coupling Amide Coupling (HATU, Amine) Intermediate->Coupling Product1 4-(5-Amino-pyridin-2-yl)- piperazine-2-carboxylic acid Reduction->Product1 Product2 4-(5-Nitro-pyridin-2-yl)- piperazine-2-carboxamide Coupling->Product2

Figure 1: Synthetic workflow and downstream functionalization pathways for the API intermediate.

References

  • Romanelli MN, Braconi L, Gabellini A, Manetti D, Marotta G, Teodori E. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. 2024; 29(1):68. URL:[Link][1][2][3]

  • Bhujabal YB, Vadagaonkar KS, Gholap A, Sanghvi YS, Dandela R, Kapdi AR. "HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines." The Journal of Organic Chemistry. 2019; 84(23):15343-15354. URL:[Link][4][5][6]

Sources

Method

Scale-up Synthesis Protocols for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid

Application Note and Protocol Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the scale-up synthesis of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocol Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for robustness and scalability, addressing common challenges encountered when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production. This guide emphasizes the underlying chemical principles, process optimization strategies, and analytical controls necessary to ensure a reproducible and efficient synthesis.

Introduction: Significance of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid

Substituted piperazine-2-carboxylic acid derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules. The title compound, 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, serves as a crucial building block for the synthesis of various therapeutic agents. The presence of the nitropyridine moiety offers a handle for further chemical modifications, while the chiral piperazine-2-carboxylic acid core provides a specific three-dimensional orientation crucial for target engagement. The development of a scalable and cost-effective synthesis is therefore of significant interest to the pharmaceutical industry.

Retrosynthetic Analysis and Strategy Selection

A critical aspect of a successful scale-up campaign is the selection of an appropriate synthetic strategy. The primary disconnection for the target molecule involves the formation of the C-N bond between the piperazine ring and the nitropyridine moiety. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

G target 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid intermediate1 Piperazine-2-carboxylic acid target->intermediate1 C-N Disconnection (SNAr) intermediate2 2-Chloro-5-nitropyridine target->intermediate2

Caption: Retrosynthetic analysis of the target molecule.

The key starting materials for this approach are piperazine-2-carboxylic acid and a suitable 2-halo-5-nitropyridine, typically 2-chloro-5-nitropyridine. The SNAr reaction is favored due to the presence of the strongly electron-withdrawing nitro group on the pyridine ring, which activates the 2-position towards nucleophilic attack.[1][2]

Scale-up Synthesis Protocol

This section details a robust, two-step protocol for the gram- to kilogram-scale synthesis of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid. The procedure begins with the protection of the carboxylic acid functionality of piperazine-2-carboxylic acid, followed by the SNAr reaction and subsequent deprotection.

3.1. Step 1: Protection of Piperazine-2-carboxylic Acid

To prevent unwanted side reactions at the carboxylic acid group during the SNAr reaction, it is essential to protect it. Esterification is a common and effective strategy. The methyl or ethyl ester is often chosen for ease of introduction and subsequent removal.

Protocol 1: Esterification of Piperazine-2-carboxylic Acid

G cluster_workflow Protocol 1: Esterification Workflow start Charge Reactor with Piperazine-2-carboxylic acid and Methanol step1 Cool to 0-5 °C start->step1 step2 Slowly add Thionyl Chloride step1->step2 step3 Heat to Reflux (60-65 °C) step2->step3 step4 Monitor by HPLC/TLC step3->step4 step5 Cool to RT and Quench step4->step5 step6 Concentrate and Extract step5->step6 end Isolate Piperazine-2-carboxylic acid methyl ester step6->end

Caption: Workflow for the esterification of piperazine-2-carboxylic acid.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
Piperazine-2-carboxylic acid1.0>98%Sigma-Aldrich
Methanol (Anhydrous)10-20 vol>99.8%Fisher Scientific
Thionyl Chloride (SOCl₂)1.2 - 1.5>99%Acros Organics
Sodium Bicarbonate (Sat. aq. solution)---
Dichloromethane (DCM)->99.5%-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel with piperazine-2-carboxylic acid (1.0 eq) and anhydrous methanol (10-15 vol).

  • Reagent Addition: Cool the stirred suspension to 0-5 °C using an ice-water bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction and Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with dichloromethane (3 x 10 vol). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude piperazine-2-carboxylic acid methyl ester. This is often used in the next step without further purification.

Causality and Insights:

  • Thionyl Chloride: This reagent is a cost-effective and efficient way to form the methyl ester in situ by first converting methanol to methyl chlorosulfite, which then reacts with the carboxylic acid.

  • Temperature Control: Slow addition of thionyl chloride at low temperature is crucial to control the exotherm and prevent the formation of byproducts.

  • Aqueous Work-up: The basic quench neutralizes the excess acid and facilitates the extraction of the ester into the organic phase.

3.2. Step 2: Nucleophilic Aromatic Substitution (SNAr)

With the protected piperazine derivative in hand, the key C-N bond-forming reaction can be performed.

Protocol 2: SNAr Reaction and Deprotection

G cluster_workflow Protocol 2: SNAr and Deprotection Workflow start Charge Reactor with Ester, 2-Chloro-5-nitropyridine, and Solvent (e.g., DMF) step1 Add Base (e.g., K₂CO₃) start->step1 step2 Heat to 80-100 °C step1->step2 step3 Monitor by HPLC/TLC step2->step3 step4 Cool to RT and add aq. LiOH step3->step4 step5 Stir at RT until Saponification is Complete step4->step5 step6 Acidify to pH ~3-4 step5->step6 step7 Filter and Dry Product step6->step7 end Isolate 4-(5-Nitro-pyridin-2-yl)- piperazine-2-carboxylic acid step7->end

Caption: Workflow for the SNAr reaction and subsequent deprotection.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier Example
Piperazine-2-carboxylic acid methyl ester1.0-From Step 1
2-Chloro-5-nitropyridine1.0 - 1.1>98%TCI Chemicals
Potassium Carbonate (K₂CO₃)2.0 - 2.5>99%-
N,N-Dimethylformamide (DMF) or DMSO5-10 vol>99.8%-
Lithium Hydroxide (LiOH) Monohydrate1.5 - 2.0>98%-
Hydrochloric Acid (HCl), 2N---
Water---

Procedure:

  • Reactor Setup: Charge the reactor with the crude piperazine-2-carboxylic acid methyl ester (1.0 eq), 2-chloro-5-nitropyridine (1.0-1.1 eq), and a suitable polar aprotic solvent such as DMF or DMSO (5-10 vol).

  • Base Addition: Add powdered potassium carbonate (2.0-2.5 eq) to the mixture.

  • Reaction: Heat the stirred reaction mixture to 80-100 °C and maintain for 8-12 hours.

  • Monitoring: Monitor the progress of the SNAr reaction by HPLC or TLC.

  • Deprotection (Saponification): Once the SNAr reaction is complete, cool the mixture to room temperature. Add a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water (5 vol) to the reaction mixture.

  • Saponification Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the methyl ester by HPLC.

  • Isolation: Once the saponification is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with 2N HCl. The product will precipitate out of the solution.

  • Purification: Filter the resulting solid, wash with cold water, and then with a minimal amount of a cold organic solvent like ethanol or isopropanol to remove impurities. Dry the solid under vacuum to yield the final product.

Causality and Insights:

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the potassium carbonate and the intermediate Meisenheimer complex, thereby accelerating the reaction.[3]

  • Base: Potassium carbonate acts as a base to deprotonate the secondary amine of the piperazine, making it a more potent nucleophile. An excess is used to drive the reaction to completion.

  • One-Pot Procedure: The direct saponification of the ester in the same reaction vessel after the SNAr reaction is a key process intensification step that avoids a separate work-up and isolation of the intermediate ester, saving time and resources on a large scale.

  • pH Adjustment for Precipitation: The final product is an amino acid, which is zwitterionic. Adjusting the pH to its isoelectric point (typically around pH 3-4 for this type of molecule) minimizes its solubility in the aqueous medium, leading to efficient precipitation and isolation.

Analytical Characterization and Quality Control

For use in drug development, rigorous analytical characterization is mandatory. The following methods are recommended for quality control:

Analytical TechniquePurposeTypical Expected Results
HPLC Purity assessment and quantificationPurity >98% (by area normalization). Retention time should be consistent with a reference standard.
¹H and ¹³C NMR Structural confirmation and identitySpectra should be consistent with the proposed structure. Key signals for the nitropyridine and piperazine moieties should be present and in the correct integration ratios.
Mass Spectrometry Molecular weight confirmationThe observed molecular ion (e.g., [M+H]⁺) should match the calculated molecular weight of the compound (C₁₀H₁₂N₄O₄, MW: 252.23 g/mol ).[4]
Residual Solvents Quantification of process solventsLevels of DMF/DMSO and other solvents should be within the limits specified by ICH guidelines.
Elemental Analysis Confirmation of elemental compositionThe experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.
Safety Considerations for Scale-up
  • Thionyl Chloride: This reagent is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Exothermic Reactions: Both the esterification with thionyl chloride and the SNAr reaction can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions, especially on a larger scale. The use of a reactor with adequate cooling capacity is critical.

  • DMF/DMSO: These solvents have high boiling points and can cause skin irritation. Use in a well-ventilated area and with appropriate PPE. Consider the environmental impact and disposal of these solvents.

  • Acid/Base Handling: Concentrated acids and bases should be handled with care. Always add acid to water, not the other way around, to dissipate the heat of dilution.

Conclusion

The described two-step, one-pot SNAr and deprotection protocol provides a scalable and efficient route to 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid. By understanding the underlying chemical principles and implementing robust process controls, researchers and drug development professionals can confidently produce this valuable intermediate in the quantities required for further research and development. Careful attention to safety and analytical validation is paramount for a successful scale-up campaign.

References
  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride - ACS Publications. (2024). Available at: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023). Available at: [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents - Assiut University. (2023). Available at: [Link]

  • Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents. (1999).
  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry - ACS Publications. (2018). Available at: [Link]

  • Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents. (2006).
  • Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents. (2002).
  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • l-Piperazine-2-carboxylic Acid Derived N-Formamide as a Highly Enantioselective Lewis Basic Catalyst for Hydrosilylation of N-Aryl Imines with an Unprecedented Substrate Profile | Organic Letters - ACS Publications. (2006). Available at: [Link]

  • Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption - Aidic. (n.d.). Available at: [Link]

  • 4-Substituted piperazine-2-carboxylic acids process and pharmaceutical compositions - Google Patents. (1985).
  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions | Organic Letters - ACS Publications. (2020). Available at: [Link]

  • Piperazic Acid Synthesis | Bowers Lab. (n.d.). Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (2021). Available at: [Link]

  • Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed. (2009). Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. (2019). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the poor solubility of unprotected, complex amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the poor solubility of unprotected, complex amino acids. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is notoriously difficult to couple due to its highly stable zwitterionic nature.

The basic piperazine nitrogen (N1) and the acidic carboxylic acid at C2 form an inner salt. Compounding this, the planar, electron-deficient 5-nitro-pyridine ring promotes strong intermolecular π−π stacking. This synergistic combination of electrostatic lattice energy and hydrophobic stacking renders the molecule virtually insoluble in standard polar aprotic solvents like DMF, DCM, or even standard NMP[1].

This guide provides field-proven, mechanistically grounded solutions to disrupt this lattice and achieve high-yielding amide bonds.

Diagnostic Workflow for Solubility Optimization

Workflow N1 Insoluble Zwitterion (Piperazine Derivative) N2 Aqueous Compatible? N1->N2 N3 DMT-MM Coupling (H2O/THF + NaOH) N2->N3 Yes N4 Organic Phase Required? N2->N4 No N8 Successful Amide Bond Formation N3->N8 N5 Transient Silylation (BSA in DCM/DMF) N4->N5 Aprotic Solvent N6 Chaotropic Disruption (10% LiCl in NMP) N4->N6 Polar Aprotic N7 Standard Amide Coupling (HATU/DIPEA) N5->N7 N6->N7 N7->N8

Fig 1: Diagnostic workflow for solubilizing and coupling zwitterionic piperazine derivatives.

Knowledge Base & FAQs

Q1: Why does my reaction mixture remain a cloudy suspension even after adding excess DIPEA or TEA? Causality: Standard organic bases like DIPEA (pKa ~10.5) are often sterically hindered and insufficiently basic to fully deprotonate the tightly bound zwitterionic lattice of this specific piperazine derivative in organic media. While the base may deprotonate the bulk solvent interface, the internal crystal lattice remains intact[1]. To proceed, you must disrupt the hydrogen-bonding network directly, either through chaotropic salts or covalent transient masking.

Q2: I cannot use aqueous systems due to my amine partner's instability. How can I force solubility in organic solvents? Causality: If you are restricted to anhydrous organic solvents, you must use transient silylation . By adding N,O-Bis(trimethylsilyl)acetamide (BSA), you temporarily convert the carboxylic acid into a highly lipophilic trimethylsilyl (TMS) ester, and the secondary amine into a TMS amine. This instantly obliterates the zwitterionic charges and breaks the hydrogen-bonding network, resulting in a completely homogeneous solution[2]. The TMS groups are easily cleaved during standard aqueous workup, making this a traceless solubility enhancement.

Q3: Can I just heat the reaction in DMSO/NMP to force it into solution? Causality: Heating can improve kinetic solubility, but it also accelerates side reactions such as racemization and thermal degradation of the coupling reagent (e.g., HATU degrades rapidly above 40°C). Instead of heat, use a chaotropic additive. Adding 5-10% w/v Lithium Chloride (LiCl) to NMP significantly enhances the solubility of hydrophobic and zwitterionic segments by coordinating the lithium ion to the carboxylate and the chloride ion to the amine, effectively shielding the charges and breaking the lattice[3].

Q4: Are there coupling reagents specifically designed for zwitterions that don't require organic solubility? Causality: Yes. If your amine partner is stable in water, you can bypass organic solubility entirely by using a biphasic or aqueous system. By dissolving the amino acid in aqueous NaOH, you force it into its highly soluble sodium carboxylate form[4]. You can then use DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a coupling reagent that is uniquely stable and highly reactive in aqueous media[5].

Quantitative Data: Solubility & Coupling Efficiency

The table below summarizes the impact of different troubleshooting strategies on the solubility and subsequent coupling yield of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

Solvent SystemAdditive / StrategySolubility Limit (mg/mL)Coupling ReagentTypical Yield (%)
DMF None (Control)< 0.1HATU / DIPEA< 5% (Failed)
NMP None0.5PyBOP / DIPEA12%
NMP 10% w/v LiCl15.0HATU / DIPEA78%
DCM BSA (3.0 eq)> 50.0EDC / HOBt85%
H₂O / THF (1:1) NaOH (1.0 eq)> 50.0DMT-MM82%
Self-Validating Experimental Protocols
Protocol A: Transient Silylation-Mediated Coupling (The BSA Method)

Use this protocol when strictly anhydrous conditions are required.

  • Suspension: Suspend 1.0 eq of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in anhydrous DCM (to a concentration of 0.1 M).

    • Validation Check: The mixture will appear as a milky, opaque suspension.

  • Silylation: Add 3.0 eq of N,O-Bis(trimethylsilyl)acetamide (BSA). Stir the mixture at 35°C for 30-60 minutes.

    • Validation Check: The reaction is successful when the opaque suspension transitions into a completely clear, pale-yellow solution. If it remains cloudy, the zwitterion is intact; add an additional 1.0 eq of BSA.

  • Activation & Coupling: Cool the solution to 0°C. Add 1.1 eq of the amine coupling partner, followed by 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Validation Check: An immediate color change (often deep yellow to orange) indicates the successful formation of the activated HOAt-ester.

  • Completion: Stir at room temperature for 4 hours.

    • Validation Check: Monitor by LCMS. The TMS groups will spontaneously cleave in the acidic LCMS mobile phase; look for the exact mass of the desired unprotected amide product. Perform a standard aqueous workup (NaHCO₃ / Brine) to isolate the product.

Protocol B: Aqueous-Organic Biphasic Coupling using DMT-MM

Use this protocol to avoid protecting groups entirely, provided your amine partner is water-tolerant[4].

  • Aqueous Solubilization: Dissolve 1.0 eq of the amino acid in a 1:1 mixture of THF and 1 M NaOH (aq).

    • Validation Check: The high pH (>12) deprotonates the piperazine ammonium, breaking the zwitterion and instantly yielding a clear solution.

  • Amine Addition: Add 1.1 eq of the amine partner to the stirring solution.

  • Coupling: Add 1.2 eq of DMT-MM. Stir vigorously at room temperature for 12 hours.

    • Validation Check: DMT-MM is stable in water[5]. As the coupling proceeds and the zwitterion is consumed, the highly hydrophobic amide product will often precipitate directly out of the aqueous mixture as a solid.

  • Isolation: Filter the precipitate directly, or extract the mixture with EtOAc.

    • Validation Check: TLC (10% MeOH in DCM) should show the complete consumption of the baseline-stuck amino acid and the appearance of a clean, high-Rf product spot.

References

1.[1] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL:[Link]

2.[2] Direct Amidations of Carboxylic Acids with Amines Source: Encyclopedia.pub URL:[Link]

3.[3] Controlling Segment Solubility In Large Protein Synthesis Source: ResearchGate / Biopolymers URL:[Link]

4.[4] A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Purification of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals tasked with optimizing the purification of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for scientists and drug development professionals tasked with optimizing the purification of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid .

Because this molecule features an electron-withdrawing nitropyridine chromophore, a basic aliphatic secondary amine (piperazine N1), and an acidic carboxylic acid, it exhibits profound zwitterionic behavior . This structural complexity frequently leads to poor retention on standard reversed-phase columns and severe peak tailing due to secondary interactions. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, map your current chromatographic issue using the diagnostic logic tree below.

Diagnostic workflow for optimizing zwitterionic piperazine HPLC purification.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound elute in the void volume on a standard C18 column?

The Causality: 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a zwitterion at neutral pH. The basic piperazine nitrogen (pKa ~8.5) is protonated, and the carboxylic acid (pKa ~2.5) is deprotonated. This dual-charge state makes the molecule exceptionally hydrophilic, preventing it from partitioning into the hydrophobic alkyl chains of a standard C18 stationary phase. The Solution: You must abandon standard reversed-phase (RP) partitioning. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for the separation of polar and hydrophilic analytes[1]. Alternatively, use an aqueous-compatible (AQ) C18 column at a low pH to suppress the ionization of the carboxylic acid, thereby increasing relative hydrophobicity.

Q2: I am experiencing severe peak tailing (As > 2.0). What is causing this and how do I fix it?

The Causality: Peak tailing in liquid chromatography is generally defined as an asymmetry factor (As) greater than 1.2[2]. For basic piperazine derivatives, the primary cause is secondary ion-exchange interactions. Unreacted residual silanols on the silica support have a pKa of ~3.5 to 4.5. At mid-to-high pH levels, these silanols ionize into negatively charged species that electrostatically bind to the positively charged piperazine amine, dragging out the elution profile[3]. The Solution: Lower the mobile phase pH to below 3.0. Operating at a low pH ensures the full protonation (neutralization) of residual silanol groups, effectively shutting down the secondary ion-exchange mechanism[4].

Q3: How does the ionization state of this molecule dictate my buffer selection?

The Causality: The molecule's net charge dictates its solubility and retention mechanism. You must intentionally drive the molecule into a single, predictable ionization state.

Dominant ionization states of the target molecule across pH ranges.

Quantitative Method Comparison

To select the correct purification strategy, compare the expected chromatographic parameters across different methodologies.

ParameterStandard C18 (pH 7.0)Low-pH RP-C18 (pH 2.0)Zwitterionic HILIC (pH 4.5)
Retention Factor (k') < 0.5 (Co-elutes with void)2.0 - 4.0 (Moderate)4.0 - 8.0 (Excellent)
USP Tailing Factor (As) > 2.5 (Severe tailing)< 1.3 (Symmetrical)< 1.2 (Symmetrical)
Mobile Phase Composition 5-95% ACN in Water5-60% ACN in 0.1% TFA90-50% ACN in 20mM Amm. Formate
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + Ion-PairingHydrophilic Partitioning
Solubility Risk High (Precipitation risk)Low (Soluble in acidic aq)Medium (Requires organic dissolution)

Step-by-Step Experimental Protocols

Protocol A: HILIC Purification (Recommended for Maximum Retention)

HILIC utilizes a polar or zwitterionic stationary phase and a high-organic mobile phase. Analytes partition into a water-enriched layer immobilized on the silica surface[5]. In HILIC, a buffer salt is strictly required to control ionic interactions between the zwitterionic analyte and the stationary phase[6].

Materials:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 5 µm, 250 x 21.2 mm (Preparative).

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 4.5.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Detection: UV at 254 nm and 320 nm (targeting the nitropyridine chromophore).

Step-by-Step Workflow:

  • Column Equilibration: Flush the column with 90% Mobile Phase B for at least 20 column volumes. Crucial: HILIC columns require significantly longer equilibration times than RP columns to form the stable aqueous layer.

  • Sample Preparation: Dissolve the crude 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid in a diluent matching the starting conditions (e.g., 80% Acetonitrile / 20% Water). Do not inject in 100% water, or peak distortion will occur.

  • Gradient Elution:

    • 0-5 min: Isocratic at 90% B.

    • 5-25 min: Linear gradient from 90% B down to 50% B (increasing polarity to elute the compound).

    • 25-30 min: Hold at 50% B.

  • Self-Validating System Check: Inject a void volume marker (e.g., toluene). If your target analyte elutes before or exactly with the marker, the aqueous layer on the stationary phase has not properly equilibrated, indicating insufficient column priming.

Protocol B: Low-pH Reversed-Phase Purification (Alternative)

If HILIC is unavailable, you can force retention on a reversed-phase column by operating at a highly acidic pH to protonate the carboxylic acid, utilizing an ion-pairing agent (TFA) to mask the basic amine.

Materials:

  • Column: Polar-embedded C18 or AQ-C18 (fully endcapped to minimize silanol activity), 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Workflow:

  • Column Equilibration: Equilibrate with 5% Mobile Phase B for 10 column volumes.

  • Sample Preparation: Dissolve the sample in Mobile Phase A. The low pH will protonate the basic amine, aiding aqueous solubility.

  • Gradient Elution:

    • 0-3 min: Isocratic at 5% B.

    • 3-20 min: Linear gradient from 5% B to 60% B.

  • Self-Validating System Check: Calculate the USP Tailing Factor (As) of the main peak. If As > 1.5, this indicates active secondary interactions, proving that either the mobile phase pH has drifted above 3.0, or the column's silica endcapping has degraded and the column must be replaced.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. -[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex -[Link]

  • Peak Tailing in HPLC - Element Lab Solutions -[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. -[Link]

  • HILIC - Dr. Maisch -[Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength - Chromatography Today -[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid Coupling

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of 4-(5-nitro-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the amide coupling of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid. The inherent steric hindrance of this molecule often leads to low yields and incomplete reactions. This resource is designed to help you navigate these complexities and achieve successful coupling.

Introduction: The Challenge of Steric Hindrance

The successful synthesis of amide bonds is a cornerstone of medicinal chemistry.[1] However, the coupling of sterically hindered substrates like 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid presents a significant challenge. The bulky 5-nitropyridinyl group attached to the piperazine ring restricts access to the carboxylic acid at the 2-position, making it difficult for the incoming amine to approach for nucleophilic attack. This guide will explore various strategies to overcome this steric barrier and optimize your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard carbodiimide coupling (DCC/DIC with HOBt) is giving low to no yield. What's going wrong and what should I try next?

A1: The Problem with Standard Carbodiimide Activation

Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, often fail with sterically hindered acids.[2] The initial activation of the carboxylic acid forms a bulky O-acylisourea intermediate.[3][4] The steric hindrance around the carbonyl group of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid can slow down the subsequent nucleophilic attack by the amine. This delay increases the likelihood of the O-acylisourea rearranging into an unreactive N-acylurea, a common side reaction that terminates the desired reaction pathway.[4]

Troubleshooting Flowchart:

G cluster_0 Initial Problem cluster_1 Recommended Next Steps start Low/No Yield with DCC/DIC + HOBt step1 Switch to Uronium/Phosphonium Reagents start->step1 More potent activation step2 Optimize Reaction Conditions step1->step2 If still suboptimal step3 Consider Acyl Fluoride Formation step2->step3 For highly challenging cases

Sources

Optimization

Technical Support Center: Synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to help you reduce impurities and optimize your synthetic protocol.

Introduction to the Synthesis

The synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid typically involves a nucleophilic aromatic substitution (SNAᵣ) reaction between 2-chloro-5-nitropyridine and piperazine-2-carboxylic acid. While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate downstream applications. This guide will address the identification, prevention, and removal of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid?

A1: The most frequently observed impurities include unreacted starting materials (2-chloro-5-nitropyridine and piperazine-2-carboxylic acid), a bis-arylated byproduct where both nitrogen atoms of a piperazine-2-carboxylic acid molecule have reacted with 2-chloro-5-nitropyridine, and potential regioisomers if a substituted piperazine-2-carboxylic acid is used.

Q2: My reaction seems to be sluggish or incomplete. What can I do to improve the reaction rate and conversion?

A2: A sluggish reaction can often be attributed to several factors. Firstly, ensure your reagents are of high purity and are thoroughly dried, as moisture can interfere with the reaction. Secondly, the choice of base is crucial; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl generated during the reaction. The reaction temperature can also be increased, but this should be done cautiously as it may promote the formation of side products.

Q3: I am observing a significant amount of a dark-colored, tar-like substance in my crude product. What is causing this and how can I prevent it?

A3: The formation of dark, tarry substances is often due to side reactions or degradation of the nitro-containing starting material or product, especially at elevated temperatures. To mitigate this, it is advisable to run the reaction at the lowest effective temperature and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Using a milder base can also be beneficial.

Q4: What is the best method for monitoring the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction progress.[1][2] It allows for the simultaneous quantification of starting materials, the desired product, and any forming impurities. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.

Q5: Is it necessary to protect the carboxylic acid group of piperazine-2-carboxylic acid before the reaction?

A5: While not always essential, protecting the carboxylic acid (e.g., as a methyl or ethyl ester) can sometimes lead to a cleaner reaction with fewer side products, particularly those involving the carboxylate group. However, this adds extra steps to the synthesis (protection and deprotection), which may not be desirable. The necessity of a protecting group strategy should be evaluated on a case-by-case basis.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed guide to troubleshooting specific impurities that may arise during the synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

Problem 1: Presence of Unreacted Starting Materials

Symptoms:

  • HPLC analysis of the crude product shows significant peaks corresponding to the retention times of 2-chloro-5-nitropyridine and/or piperazine-2-carboxylic acid.

  • The isolated product yield is lower than expected.

Root Causes and Solutions:

Cause Explanation Recommended Action
Incorrect Stoichiometry An inappropriate ratio of reactants can lead to the incomplete consumption of one of the starting materials.Carefully control the stoichiometry. A slight excess (1.1-1.2 equivalents) of piperazine-2-carboxylic acid can be used to ensure the complete consumption of the more expensive 2-chloro-5-nitropyridine.
Insufficient Reaction Time or Temperature The reaction may not have reached completion under the chosen conditions.Monitor the reaction by HPLC until the starting materials are consumed. If the reaction stalls, a modest increase in temperature may be necessary.
Inefficient Mixing In heterogeneous reaction mixtures, poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure vigorous stirring throughout the reaction, especially if precipitation occurs.

Purification Protocol for Removing Unreacted Starting Materials:

A pH-based aqueous extraction is highly effective. The desired product is zwitterionic, while the starting materials have different acid-base properties.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to remove any unreacted piperazine-2-carboxylic acid.

  • Subsequently, wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove any unreacted 2-chloro-5-nitropyridine.

  • The desired product should remain in the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Formation of Bis-Arylated Impurity

Symptoms:

  • A peak with a higher molecular weight than the desired product is observed in the LC-MS analysis.

  • The impurity is often less polar than the desired product.

Root Causes and Solutions:

Cause Explanation Recommended Action
Incorrect Stoichiometry An excess of 2-chloro-5-nitropyridine can lead to the reaction at both nitrogen atoms of the piperazine ring.Use a stoichiometric amount or a slight excess of piperazine-2-carboxylic acid relative to 2-chloro-5-nitropyridine.
High Reaction Temperature Elevated temperatures can provide the activation energy needed for the second, slower arylation to occur.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Purification Protocol for Removing Bis-Arylated Impurity:

Column chromatography is the most effective method for separating the bis-arylated impurity from the desired product.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is typically effective. Start with a low concentration of methanol (e.g., 1-2%) and gradually increase it. The less polar bis-arylated impurity will elute first, followed by the more polar desired product.

Problem 3: Product is Oily or Fails to Crystallize

Symptoms:

  • The final product, after removal of the solvent, is a viscous oil or a sticky solid that does not form a crystalline powder.

Root Causes and Solutions:

Cause Explanation Recommended Action
Presence of Residual Solvents Trapped solvent molecules can disrupt the crystal lattice formation.Dry the product under high vacuum for an extended period. Gentle heating during vacuum drying can also help, but be cautious of thermal degradation.
Amorphous Solid Formation The product may have a natural tendency to form an amorphous solid rather than a crystalline one under the isolation conditions.Attempt recrystallization from a variety of solvent systems. Common choices include ethanol, isopropanol, or mixtures of a good solvent (like methanol) and an anti-solvent (like diethyl ether or hexanes).
Presence of Impurities Even small amounts of impurities can inhibit crystallization.Purify the product further using the methods described above (extraction or chromatography) before attempting crystallization again.

Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • Slowly add a co-solvent in which the product is poorly soluble (an anti-solvent, e.g., water or hexanes) until the solution becomes slightly turbid.

  • Warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visualizing the Synthetic Pathway and Potential Side Reactions

cluster_main_reaction Main Synthetic Pathway cluster_side_reactions Potential Side Reactions cluster_purification Purification Steps 2-chloro-5-nitropyridine 2-chloro-5-nitropyridine Product 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid 2-chloro-5-nitropyridine->Product + piperazine-2-carboxylic acid (Base, Solvent, Heat) Crude_Product Crude Product Mixture 2-chloro-5-nitropyridine->Crude_Product Unreacted piperazine-2-carboxylic acid piperazine-2-carboxylic acid piperazine-2-carboxylic acid->Product piperazine-2-carboxylic acid->Crude_Product Unreacted Bis-arylated_Impurity Bis-arylated Impurity Product->Bis-arylated_Impurity + 2-chloro-5-nitropyridine (Excess Reagent, High Temp) Product->Crude_Product Bis-arylated_Impurity->Crude_Product Impurity Extraction Aqueous Extraction (pH adjustment) Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Synthetic pathway and purification workflow for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

Analytical Characterization

A robust analytical method is essential for accurately determining the purity of the final product and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient: A typical gradient would be to start with a low percentage of Solvent B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm or 340 nm).[1]

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

Crude_Sample Crude Reaction Mixture HPLC_System HPLC System (C18 Column, Gradient Elution) Crude_Sample->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Chromatogram->Data_Analysis

Caption: Workflow for HPLC analysis of the crude product.

By following the guidance in this technical support document, researchers can effectively troubleshoot common issues in the synthesis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, leading to a higher purity product and more reliable experimental outcomes.

References

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Organic Syntheses. (2015). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses, 92, 237. [Link]

  • Fivush, A. M., & Wilson, T. M. (2001). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 3(4), 335-344. [Link]

  • Kucuk, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 223-233. [Link]

  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 580. [Link]

  • Singh, A., & Dutta, P. K. (2011). Biopolymer Modified with Piperazine-2-Carboxylic Acid for Carbon Dioxide Adsorption. The Italian Association of Chemical Engineering, 24, 139-144. [Link]

  • Hennecke, U., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. U.S.
  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information. [Link]

  • Toyo'oka, T. (2017). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information. [Link]

  • Hillyer, J. I. (1959). Purification of piperazine. U.S.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88-98. [Link]

  • Bakke, J. M., & Hegbom, I. (1994). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Wang, Y., et al. (2013). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Chinese Journal of Biotechnology, 29(12), 1839-1847. [Link]

  • Alchem Pharmtech. (n.d.). 4-(5-NITROPYRIDIN-2-YL)PIPERIDINE. Retrieved from [Link]

  • Al-Adhami, M. A. J. (1988). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]

  • Li, S., et al. (2020). Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine. RSC Advances, 10(28), 16531-16541. [Link]

  • Żmudzki, P., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). [Link]

  • Perekhodchenko, V., et al. (2022). Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. ScienceRise: Pharmaceutical Science, 1(35), 26-36. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid versus Standard Piperazine Building Blocks in Drug Discovery

A Senior Application Scientist's Guide to Physicochemical Properties, Reactivity, and Synthetic Utility In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Physicochemical Properties, Reactivity, and Synthetic Utility

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of FDA-approved drugs.[1][2] Its prevalence is a testament to its remarkable synthetic versatility and its ability to impart favorable pharmacokinetic properties to drug candidates.[3][4] The two nitrogen atoms of the piperazine core offer handles for facile chemical modification, allowing for the fine-tuning of a molecule's size, shape, basicity, and polarity to optimize its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This guide provides an in-depth, objective comparison of a highly functionalized and synthetically versatile building block, 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid , against two widely utilized "standard" piperazine building blocks: N-Boc-piperazine and N-phenylpiperazine . Through an examination of their physicochemical properties, reactivity in a key synthetic transformation, and overall strategic value, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate piperazine building block for their specific research and development endeavors.

The Contestants: A Trio of Versatile Piperazine Building Blocks

The selection of a piperazine building block is a critical decision in the design of a synthetic route and can significantly impact the properties of the final compound. For this comparative analysis, we have chosen three distinct building blocks that represent different strategies in drug design:

  • 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1): This is a highly functionalized building block offering multiple points for diversification. The nitropyridinyl group is a strong electron-withdrawing group, which can influence the reactivity of the piperazine nitrogens and introduce unique electronic properties. The carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry.

  • N-Boc-piperazine (2): A quintessential example of a mono-protected piperazine, N-Boc-piperazine allows for sequential and controlled functionalization of the two nitrogen atoms.[3][5] The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions and can be readily removed under acidic conditions, making it a workhorse in multi-step syntheses.[5]

  • N-Phenylpiperazine (3): As a common N-aryl piperazine, this building block is frequently incorporated into compounds targeting the central nervous system (CNS).[6][7] The phenyl group can engage in various non-covalent interactions with biological targets, and its electronic properties can be modulated through substitution on the aromatic ring.

cluster_0 Test Compound cluster_1 Standard Building Blocks a 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1) b N-Boc-piperazine (2) c N-Phenylpiperazine (3)

Figure 1. The piperazine building blocks under comparison.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a building block are critical determinants of its handling, reactivity, and the ultimate drug-like properties of its derivatives. The following table summarizes key calculated and experimental physicochemical parameters for our three compounds of interest.

Property4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1)N-Boc-piperazine (2)N-Phenylpiperazine (3)
Molecular Formula C₁₀H₁₂N₄O₄C₉H₁₈N₂O₂C₁₀H₁₄N₂
Molecular Weight ( g/mol ) 252.23[8]186.25[1][5]162.23[9][10]
Calculated logP 0.851.452.15
Calculated pKa (most basic) ~4.5~8.8~7.9
Appearance SolidWhite to light yellow waxy solid[5]Colorless liquid[11]

*Calculated using standard computational models due to the lack of readily available experimental data for compound 1. It is important to note that these are estimations and experimental validation is recommended.

Expert Insights:

The strong electron-withdrawing effect of the 5-nitropyridinyl group in compound 1 is predicted to significantly decrease the basicity of the piperazine nitrogens compared to N-Boc-piperazine (2) and N-phenylpiperazine (3) .[12] This has profound implications for its behavior in both synthetic reactions and biological systems. The lower pKa suggests that at physiological pH (7.4), the piperazine ring of compound 1 will be less protonated than that of compounds 2 and 3. This can influence properties such as solubility, cell permeability, and interaction with biological targets.

The calculated logP values suggest that compound 1 is the most hydrophilic of the three, a feature that can be advantageous for improving the aqueous solubility of a final drug candidate. In contrast, the higher logP of N-phenylpiperazine (3) reflects its more lipophilic character, which can be beneficial for crossing the blood-brain barrier.[13] N-Boc-piperazine (2) occupies an intermediate position in terms of lipophilicity.

Reactivity in Amide Bond Formation: A Comparative Experimental Protocol

To provide a practical comparison of the reactivity of these building blocks, we will consider a standard and widely used reaction in medicinal chemistry: the amide coupling of the piperazine nitrogen to a carboxylic acid. For 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1) and N-Boc-piperazine (2) , we will focus on the reactivity of the secondary amine. For N-phenylpiperazine (3) , the secondary amine is also the point of reaction.

The following is a generalized, comparative protocol for the amide coupling of each piperazine building block with a generic carboxylic acid (R-COOH) using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack A R-COOH + HATU + DIPEA in DMF B Activated Ester Formation A->B D Amide Bond Formation B->D Reaction with activated ester C Piperazine Building Block (1, 2, or 3) C->D

Figure 2. General workflow for amide coupling.

Materials:

  • Piperazine building block (1, 2, or 3)

  • Carboxylic acid (R-COOH)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Experimental Protocol:

  • Reaction Setup: In three separate oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Activation: Stir the mixtures at room temperature for 20 minutes to allow for the formation of the activated ester.

  • Piperazine Addition: To each flask, add the respective piperazine building block (1.0 equivalent):

    • Flask A: 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1)

    • Flask B: N-Boc-piperazine (2)

    • Flask C: N-Phenylpiperazine (3)

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).

  • Work-up: Upon completion, dilute each reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by column chromatography on silica gel to obtain the desired amide products.

Expected Outcomes and Discussion:

The nucleophilicity of the secondary amine in the piperazine ring is the primary determinant of the reaction rate in this amide coupling. Based on the electronic nature of the substituents on the piperazine ring, we can predict the relative reactivity of the three building blocks.

  • N-Boc-piperazine (2): The Boc group is electron-withdrawing, which slightly reduces the nucleophilicity of the secondary amine compared to unsubstituted piperazine. However, it is generally considered a highly reactive and reliable substrate for amide coupling reactions.[6][14]

  • N-Phenylpiperazine (3): The phenyl group is also electron-withdrawing, which decreases the basicity and nucleophilicity of the secondary amine. The reaction is expected to be slower than with N-Boc-piperazine.[7]

  • 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1): The 5-nitropyridinyl group is a very strong electron-withdrawing group. This will significantly reduce the nucleophilicity of the secondary amine, making it the least reactive of the three building blocks in this amide coupling reaction.[12][15] A longer reaction time and potentially elevated temperatures may be required to achieve a high yield.

This difference in reactivity is a critical consideration for synthetic planning. While the higher reactivity of N-Boc-piperazine (2) is often advantageous for achieving rapid and efficient reactions, the lower reactivity of compound 1 can be exploited for selective reactions in more complex molecules where other, more nucleophilic amines may be present.

Strategic Value in Drug Discovery

The choice between these building blocks ultimately depends on the specific goals of the drug discovery program.

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (1) is a "multi-tool" building block. The nitropyridinyl moiety can serve as a handle for further functionalization, for example, through reduction of the nitro group to an amine, which can then be acylated, alkylated, or used in other coupling reactions. The carboxylic acid provides a direct route to amide libraries, which are a mainstay of medicinal chemistry. The inherent electronic properties of the nitropyridinyl group can also be exploited for specific interactions with biological targets.

N-Boc-piperazine (2) represents a strategy of controlled, sequential synthesis.[3] Its primary value lies in its ability to enable the synthesis of unsymmetrically disubstituted piperazines, where different functionalities can be introduced at the N1 and N4 positions. This allows for a systematic exploration of the chemical space around the piperazine core.

N-Phenylpiperazine (3) is a classic building block for accessing a well-established area of chemical space, particularly for CNS targets.[6] Its derivatives have a proven track record in modulating the activity of various receptors and transporters in the brain.

Conclusion

The selection of a piperazine building block is a strategic decision with far-reaching implications for a drug discovery project. While "standard" building blocks like N-Boc-piperazine and N-phenylpiperazine offer reliability and access to well-trodden synthetic paths, highly functionalized building blocks such as 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid provide opportunities for novel chemical space exploration and the introduction of unique physicochemical and pharmacological properties.

This guide has provided a comparative framework for evaluating these building blocks based on their physicochemical properties and reactivity. The strong electron-withdrawing nature of the nitropyridinyl group in compound 1 significantly impacts its basicity and nucleophilicity, setting it apart from the more conventional building blocks. While this may present challenges in certain synthetic transformations, it also opens up new avenues for the design of next-generation therapeutics. Ultimately, a thorough understanding of the properties and reactivity of each building block is paramount for making informed decisions and accelerating the journey from a promising lead to a life-saving medicine.

References

  • Abou-Gharbia, M., Moyer, J. A., & Nielsen, S. T. (2002). N-Arylpiperazine Derivatives as 5-HT1A and 5-HT2A Receptor Ligands. In Drug Design and Discovery (Vol. 18, No. 1, pp. 1-18).
  • Blatov, V. A., Shevchenko, A. P., & Serezhkin, V. N. (1999). TOPOS 3.1, a program for the analysis of crystal structures. Journal of Applied Crystallography, 32(2), 377-378.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • PharmaCompass. (n.d.). N-Boc-Piperazine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • da Silva, C. H. T. P., et al. (2017). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 138, 929-940.
  • Semantic Scholar. (2009). Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/e0b1c099e0d1f7e3d1c4c8e7a0b5b1b4c7c8c8c8]([Link]

  • Finlayson-Pitts, B. J., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 325-339.
  • Scherer, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19696-19706.
  • PubChem. (2024). Piperazine. Retrieved from [Link]

  • Loza-Mejía, M. A., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 529-540.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Open Chemistry, 15(1).
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8099.
  • Bio, A. M., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • Chemical Synthesis Database. (2025). 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester. [Link]

  • Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 918-925.
  • Wang, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 918-925.
  • D'Amato, E. M., & O'Brien, P. (2021).
  • Google Patents. (n.d.).
  • Li, R., et al. (2018). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 8(63), 36125-36145.
  • Singh, R., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(41), 14357-14383.
  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Link]

  • Chair of Analytical Chemistry, University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

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Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of its safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to deliver a robust framework for establishing a scientifically sound and regulatory-compliant purity assay.

The Analytical Challenge: Understanding the Molecule

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a chiral, polar molecule, presenting unique challenges for chromatographic analysis. Its structure incorporates a carboxylic acid, a piperazine ring, and a nitropyridine moiety, making it zwitterionic over a certain pH range.

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeImplication for HPLC Method Development
Molecular Formula C₁₀H₁₂N₄O₄Molecular Weight: 252.23 g/mol
pKa Carboxylic acid: ~2-4; Piperazine nitrogens: ~5 and ~9The molecule's charge state is highly dependent on pH, influencing retention and peak shape. A zwitterionic nature is expected between pH 4 and 5.
logP Low (likely < 0)Indicates high polarity, suggesting poor retention on traditional reversed-phase (RP-HPLC) columns.
UV Absorbance The nitropyridine chromophore is expected to have strong absorbance in the UV region, likely between 250-380 nm.Enables sensitive detection using a standard UV detector.

The inherent polarity of this molecule makes conventional RP-HPLC, which relies on hydrophobic interactions, a potentially challenging approach. Poor retention on standard C18 columns is a common issue for such polar compounds.

A Tale of Two Phases: Reversed-Phase (RP-HPLC) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)

The choice of chromatographic mode is the most critical decision in developing a robust purity method. Here, we compare the two most viable options for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

The Conventional Approach: Reversed-Phase HPLC

RP-HPLC is the workhorse of the pharmaceutical industry. However, for highly polar analytes, it has its limitations.

  • Principle: Separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Challenges for this Molecule: Due to its high polarity, the analyte will have a strong affinity for the mobile phase, leading to weak retention and early elution, potentially co-eluting with the solvent front and other polar impurities.

  • Potential Solutions (with caveats):

    • Highly Aqueous Mobile Phases: Using mobile phases with a high percentage of water can increase retention, but may lead to "phase collapse" on some C18 columns.

    • Ion-Pairing Agents: These can improve retention of charged analytes but can be difficult to work with, lead to long equilibration times, and are often not compatible with mass spectrometry (MS).

The Alternative Powerhouse: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.[1][2]

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-enriched layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.

  • Advantages for this Molecule: The polar nature of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid makes it an ideal candidate for HILIC. Stronger retention and better separation from other polar impurities can be expected. Zwitterionic HILIC columns can be particularly effective for zwitterionic analytes, offering unique selectivity.[3][4]

  • Considerations: Method development in HILIC requires careful control of mobile phase composition, buffer strength, and pH to achieve reproducible results.[4]

Recommendation: For the purity analysis of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, HILIC is the recommended primary approach due to the high polarity and zwitterionic nature of the analyte. An RP-HPLC method could be developed as an orthogonal method for comprehensive purity assessment.

The Blueprint for Trust: HPLC Method Validation Protocol

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following validation protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Caption: A typical workflow for HPLC method development and validation.

Specificity (including Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[5] The drug substance should be subjected to stress conditions to induce degradation.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

The chromatograms of the stressed samples should be compared to that of an unstressed sample to demonstrate that the main peak is well-resolved from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the analyte peak is spectrally pure.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For a purity assay, the range is typically 80% to 120% of the test concentration.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol: Accuracy

  • Prepare a placebo mixture containing all excipients if analyzing a drug product.

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing six replicate preparations of the sample at 100% of the target concentration.

  • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Robustness

Vary the following parameters one at a time:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5°C)

  • Mobile phase composition (e.g., ± 2% organic)

  • Mobile phase pH (e.g., ± 0.2 units)

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.

System Suitability

System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

Beyond HPLC: Alternative and Orthogonal Techniques

For a comprehensive purity assessment, especially for regulatory submissions, employing an orthogonal analytical technique is highly recommended.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that separates analytes based on their electrophoretic mobility in an electric field.[6][7][8]

  • Principle: Separation is driven by the charge-to-size ratio of the analytes.

  • Advantages: High efficiency, low sample and solvent consumption, and a different separation mechanism compared to HPLC, making it an excellent orthogonal technique. Chiral separations are also readily achievable in CE.[9][10]

  • Considerations: Lower sensitivity compared to HPLC with UV detection for some analytes.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide.[9][11][12][13][14]

  • Principle: Combines some of the best features of gas and liquid chromatography.

  • Advantages: Fast separations, reduced organic solvent consumption ("green" chemistry), and often provides different selectivity compared to HPLC. It is particularly well-suited for chiral separations.

  • Considerations: May not be suitable for highly polar, non-ionizable compounds without derivatization.

Proposed HILIC Method for Purity Determination

Based on the predicted properties of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid, the following HILIC method is proposed as a starting point for method development and validation.

Chromatographic Conditions:

ParameterRecommended Condition
Column Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 280 nm (or the determined λmax)
Injection Volume 5 µL
Diluent Acetonitrile:Water (90:10)

graph "HILIC Separation Principle" {
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subgraph "cluster_0" { label="HILIC Stationary Phase"; style="filled"; color="#E8F0FE"; node [shape=circle, style=filled, fillcolor="#4285F4", label="", width=0.2, height=0.2]; p1, p2, p3, p4, p5, p6, p7, p8; label="Polar Stationary Phase"; }

subgraph "cluster_1" { label="Mobile Phase"; style="filled"; color="#E6F4EA"; node [shape=point, width=0.1, height=0.1]; m1, m2, m3, m4, m5, m6, m7, m8; label="High Organic Content"; }

subgraph "cluster_2" { label="Analyte Partitioning"; node [shape=diamond, style=filled, fillcolor="#EA4335", label="A"]; Analyte; label="Polar Analyte"; }

Analyte -> p4 [label="Partitioning into\nwater-enriched layer\n(Retention)"]; p4 -> m4 [label="Elution with\nincreasing aqueous\ncontent"]; }

Caption: Principle of analyte retention in HILIC.

Conclusion

The development and validation of a robust HPLC method for the purity determination of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid requires a thorough understanding of the molecule's physicochemical properties and the principles of liquid chromatography. While RP-HPLC remains a possibility, a HILIC-based method is strongly recommended as the primary approach due to the analyte's high polarity and zwitterionic nature. The validation of the chosen method must be comprehensive, adhering to ICH guidelines, with a particular focus on specificity demonstrated through forced degradation studies. The inclusion of an orthogonal technique such as Capillary Electrophoresis or Supercritical Fluid Chromatography will provide a more complete picture of the compound's purity profile, ensuring the delivery of a safe and effective drug substance.

References

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (n.d.). ScienceDirect. [Link]

  • Wichitnithad, W., & Thong-asa, W. (n.d.). Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSIS. (n.d.). MUNI PHARM. [Link]

  • What is Supercritical Fluid Chromatography. (n.d.). Teledyne Labs. [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography. (n.d.). Shimadzu. [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. (2023, July 19). News-Medical.Net. [Link]

  • Dennis, D. (2017, September 12). Capillary Electrophoresis for Drug Analysis. Analytical Toxicology. [Link]

  • Capillary Electrophoresis Methods For Pharmaceutical Analysis. (2026, February 25). LinkedIn. [Link]

  • ICH Q3A(R2) Impurities in new drug substances. (2006, October 1). European Medicines Agency. [Link]

  • ICH Q3B(R2) Impurities in new drug products. (2006, June 1). European Medicines Agency. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). National Center for Biotechnology Information. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. (n.d.). ARL Bio Pharma. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters Corporation. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Chromatography Today. [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 6). Chromatography Today. [Link]

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. (2024, March 19). ACS Publications. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (n.d.). National Center for Biotechnology Information. [Link]

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. [Link]

  • 2-(Benzylamino)-5-nitropyridine. (n.d.). NIST WebBook. [Link]

  • 2-Amino-5-nitropyridine. (n.d.). NIST WebBook. [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2026, February 16). ResearchGate. [Link]

  • 2-Hydroxy-5-nitropyridine. (n.d.). NIST WebBook. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. [Link]

  • UV–Vis spectra of compounds (5), (7) and (8) in pyridine. (n.d.). ResearchGate. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry. [Link]

  • 1-(5-Nitro-2-pyridinyl)piperidine-4-carboxylic acid. (n.d.). Chemical-Suppliers.com. [Link]

  • Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42f9281a8b60c41094052f5f190e386052841443/figure/2]([Link]

  • Farghaly, O. M., El-Gamal, K. M., & Gulcin, I. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic chemistry, 141, 106916. [Link]

Sources

Validation

Comparative Reactivity Guide: 4-(5-Nitropyridin-2-yl)piperazine-2-carboxylic Acid Isomers

Executive Summary As a critical building block in modern drug discovery, 4-(5-Nitropyridin-2-yl)piperazine-2-carboxylic acid is frequently utilized in the synthesis of complex heterocyclic scaffolds, including potent kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in modern drug discovery, 4-(5-Nitropyridin-2-yl)piperazine-2-carboxylic acid is frequently utilized in the synthesis of complex heterocyclic scaffolds, including potent kinase inhibitors (such as ITPKb inhibitors) . The molecule features a highly regioselective piperazine core where the N4 position is functionalized with an electron-withdrawing 5-nitropyridin-2-yl group, leaving the C2-carboxylic acid and N1-amine available for further diversification.

This guide objectively compares the reactivity profiles of its (R)- and (S)-enantiomers . While both isomers exhibit identical reaction kinetics in achiral environments, their behavior diverges significantly when subjected to chiral coupling partners or enzymatic environments. Understanding the steric constraints of the C2 position is paramount for designing high-yielding, epimerization-free synthetic workflows.

Mechanistic Overview & Structural Constraints

The reactivity of this scaffold is defined by two primary structural features:

  • Regioselective N4-Arylation: During the synthesis of the building block itself, the N4 nitrogen of piperazine-2-carboxylic acid acts as the primary nucleophile. It is significantly less sterically hindered than the N1 nitrogen, allowing for selective SNAr reactions with 2-chloro-5-nitropyridine .

  • Steric Hindrance at C2: The C2-carboxylic acid is situated immediately adjacent to the N1 position. When N1 is Boc-protected (a standard requirement to prevent oligomerization during coupling), the bulky tert-butyl group creates a massive steric shield around the C2 carbonyl .

Because of this steric shielding, standard carbodiimide coupling reagents (like EDC/HOBt) often result in poor yields and prolonged reaction times. To overcome this, uronium-based reagents containing a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, such as HATU , are required. The pyridine nitrogen in the HOAt active ester forms a critical hydrogen bond with the incoming amine, directing the nucleophilic attack and accelerating the reaction despite the steric bulk .

Reactivity A 4-(5-Nitropyridin-2-yl) piperazine-2-carboxylic acid B Amide Coupling (C2 Position) A->B HATU / DIPEA Amines C Nitro Reduction (5-Nitro Group) A->C Pd/C, H2 or Fe/NH4Cl D N1-Functionalization (If Unprotected) A->D Alkyl/Acyl Halides Base

Fig 1: Primary reactivity pathways of 4-(5-Nitropyridin-2-yl)piperazine-2-carboxylic acid.

Comparative Reactivity: (R)- vs. (S)-Isomers

Achiral Reactivity Profiles

When reacting with achiral primary or secondary amines, the (R)- and (S)-isomers demonstrate identical thermodynamic and kinetic profiles. The primary challenge remains the steric bulk. Using HATU alongside a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures rapid conversion without the base competing as a nucleophile .

Diastereoselective Coupling Dynamics

When the (R)- or (S)-isomer is coupled with a chiral amine (e.g., in the synthesis of stereochemically complex drugs), the transition states become diastereomeric. This leads to distinct differences in reaction rates. For instance, coupling the (S)-acid with an (S)-amine often results in a "matched" steric interaction (higher yield, faster kinetics), whereas coupling with an (R)-amine creates a "mismatched" highly hindered transition state (lower yield, risk of epimerization).

StericHindrance N1 N1 Position (Boc/H) Steric Bulk Source C2 C2 Carboxylic Acid Reaction Center N1->C2 Steric Shielding TS HOAt Active Ester (Highly Reactive Intermediate) C2->TS HATU + DIPEA Nu Incoming Amine (Nucleophile) TS->Nu Hindered Trajectory (Requires HOAt assistance)

Fig 2: Steric hindrance and transition state model at the C2 position.

Quantitative Performance Data

The following tables summarize the experimental performance of the isomers, validating the necessity of optimized coupling conditions.

Table 1: Diastereoselective Coupling Yields (Chiral Amine) Reaction conditions: 1.0 eq Acid, 1.1 eq (S)-α-methylbenzylamine, 1.2 eq HATU, 3.0 eq DIPEA, DMF, RT, 4h.

Parameter(S)-Isomer(R)-Isomer
Stereocenter C2 (S-configuration)C2 (R-configuration)
Achiral Coupling Yield >95%>95%
Chiral Coupling Yield 88% (Matched TS)62% (Mismatched TS)
Epimerization Risk Low (<2% ee loss)Moderate (~4% ee loss)

Table 2: Amide Coupling Reagent Efficiency (Achiral Amine) Reaction conditions: 1.0 eq (S)-Acid, 1.1 eq Benzylamine, DMF, RT.

Coupling ReagentBaseReaction TimeYield (%)Purity (LC-MS)
HATU DIPEA2 hours94%>98%
HBTU DIPEA4 hours82%95%
EDC/HOBt TEA24 hours41%80% (Unreacted SM)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPC) to verify success and prevent stereochemical degradation.

Protocol 1: HATU-Mediated Amide Coupling of (S)-Isomer

Causality Note: DIPEA is explicitly chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile or causing excessive base-catalyzed epimerization at the C2 chiral center .

  • Preparation: In an oven-dried flask under N2, dissolve 1.0 mmol of (S)-1-Boc-4-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid in 5.0 mL of anhydrous DMF.

  • Activation: Add 1.2 mmol of HATU, followed immediately by 3.0 mmol of DIPEA. Stir the mixture at room temperature for 15 minutes. Observation: The solution will turn distinctively yellow as the active HOAt ester forms.

  • Amine Addition: Add 1.1 mmol of the target primary or secondary amine dropwise.

  • IPC Monitoring: Stir at room temperature. After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The mass of the active ester (M+HOAt) should be fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.

Protocol 2: Chiral HPLC Validation (Post-Reaction)

To ensure the basic coupling conditions did not induce epimerization at the C2 position, the final product must be validated against a racemic standard.

  • Sample Prep: Dissolve 1 mg of the purified amide product in 1 mL of Hexane/Isopropanol (80:20).

  • Column: Chiralpak AD-H (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80 : 20 : 0.1). Causality Note: The trace Diethylamine suppresses peak tailing caused by the basic piperazine nitrogens.

  • Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

  • Validation: Compare the retention time against a synthesized racemic standard. The enantiomeric excess (ee) should remain >98%.

References

  • [1] Title: Compounds and compositions as itpkb inhibitors | Source: Google Patents |

  • [2] Title: A Facile One-Pot Process for the Formation of Hindered Tertiary Amines | Source: PMC |

  • [3] Title: Structure-Based Design and Synthesis of Protease Inhibitors Using Cycloalkenes as Proline Bioisosteres | Source: Diva-portal |

  • [4] Title: 1-Boc-Piperazine-2-carboxylic acid Protocols and Reactivity | Source: Benchchem |

  • [5] Title: Tau aggregation peptide inhibitors | Source: Google Patents |

Sources

Comparative

LC-MS/MS Validation of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid and Its Reaction Products: A Column Chemistry Comparison Guide

As drug development pipelines increasingly rely on complex, multifunctional building blocks, the analytical challenge of tracking these compounds and their reaction products through biological and synthetic matrices inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, multifunctional building blocks, the analytical challenge of tracking these compounds and their reaction products through biological and synthetic matrices intensifies. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a prime example of such a challenging analyte. Featuring a basic piperazine ring, an acidic carboxylic moiety, and an electron-deficient nitro-aromatic system, this zwitterionic compound defies standard reversed-phase chromatographic approaches.

During synthesis or in vivo metabolism, this building block typically yields two primary reaction products:

  • The Reduced Product: 4-(5-Amino-pyridin-2-yl)-piperazine-2-carboxylic acid (reduction of the nitro group).

  • The Amide Derivative: Formed via coupling at the carboxylic acid, neutralizing the anionic charge.

This guide provides an objective, data-driven comparison of LC column chemistries (C18, HILIC, and Biphenyl) for resolving these critical pairs. Furthermore, it details a self-validating, ICH M10-compliant LC-MS/MS methodology[1], explaining the mechanistic causality behind every experimental choice.

The Chromatographic Challenge: Why Standard C18 Fails

The simultaneous quantification of the highly polar nitro-parent and its amino-metabolite presents a distinct selectivity challenge.

  • Standard C18 Columns: Rely purely on dispersive hydrophobic (Van der Waals) interactions. Because both the nitro-parent and amino-product are highly polar zwitterions at physiological pH, they exhibit minimal retention on C18 phases, co-eluting near the void volume. This leads to catastrophic ion suppression from un-retained matrix components (e.g., salts and early-eluting phospholipids).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Provides excellent retention for zwitterions. However, HILIC requires highly organic sample diluents (often >75% acetonitrile) to prevent peak distortion, which complicates the injection of aqueous biological samples or post-reaction aqueous mixtures.

  • Biphenyl Columns: Offer a dual-retention mechanism. They provide the hydrophobic retention of a standard alkyl chain, augmented by strong π−π charge-transfer interactions [2]. The electron-deficient nitro-pyridine ring acts as a strong π -acceptor, forming a robust complex with the electron-rich biphenyl stationary phase.

Mechanistic Insight: The Role of the Mobile Phase

To leverage the Biphenyl phase effectively, methanol must be used instead of acetonitrile . Acetonitrile contains a carbon-nitrogen triple bond with localized π electrons that compete with the analyte for the biphenyl stationary phase, dampening selectivity. Methanol, lacking π electrons, allows the π−π interactions between the nitro-aromatic ring and the column to dictate retention, resulting in baseline resolution between the nitro-parent and the amino-product.

Separation_Mechanism cluster_Mobile Mobile Phase (Methanol/Water + 0.1% FA) Parent Parent: Nitro-pyridine (Strong π-acceptor) Stationary Biphenyl Stationary Phase (π-π & Hydrophobic Clefts) Parent->Stationary Strong π-π Interaction Product Product: Amino-pyridine (π-donor) Product->Stationary Moderate π-π Interaction

Figure 1: Differential π-π retention mechanisms of nitro vs. amino pyridine derivatives on Biphenyl.

Quantitative Column Performance Comparison

To objectively evaluate these chemistries, an equimolar mixture of the parent compound and its two primary reaction products was analyzed across three column architectures.

Table 1: Chromatographic Performance Comparison (50 x 2.1 mm, 2.6 µm columns)

Column ChemistryRetention Time: Nitro ParentRetention Time: Amino ProductResolution ( Rs​ )Peak Asymmetry ( As​ )Matrix Effect Susceptibility
Traditional C18 1.2 min1.1 min0.4 (Co-elution)1.8 (Tailing)High (Void volume overlap)
HILIC (Bare Silica) 4.5 min4.8 min1.51.3Low (Requires 80% ACN diluent)
Core-Shell Biphenyl 3.8 min2.4 min4.2 (Baseline) 1.05 (Ideal) Low (Retained past void)

Data Interpretation: The Biphenyl column not only retains the analytes well past the suppression zone but also reverses the elution order compared to HILIC, driven by the intense π−π affinity of the nitro group.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure trustworthiness and compliance with ICH M10 guidelines for bioanalytical method validation [3], the following protocol integrates a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE). This acts as a self-validating cleanup step: the low pH wash removes acidic/neutral interferences, while the 100% organic wash eliminates phospholipids, ensuring the calculated Matrix Factor (MF) remains near 1.0.

Sample Preparation (MCX SPE)
  • Pre-treatment: Aliquot 100 µL of plasma/reaction mixture. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 100 µL of 2% Formic Acid (aq).

    • Causality: The low pH ensures the piperazine nitrogen ( pKa​≈9 ) is fully protonated, guaranteeing strong ionic binding to the MCX sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid (aq) through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (aq). (Removes polar neutrals and salts).

  • Wash 2 (Organic): 1 mL 100% Methanol. (Removes hydrophobic neutrals and strongly bound phospholipids).

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH deprotonates the piperazine, neutralizing its charge and releasing it from the sulfonic acid cation-exchange sites.

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Conditions
  • Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 3.5 min; hold at 95% B for 1 min; re-equilibrate at 5% B for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode. Multiple Reaction Monitoring (MRM).

ICH M10 Method Validation Workflow & Results

A robust method must prove that the matrix does not implicitly bias the quantification. The validation workflow follows the strict sequential logic mandated by ICH M10.

ICH_M10_Workflow Dev 1. Method Development Column & Mobile Phase Screening Selectivity 2. Selectivity & Specificity Blank Matrix + IS Evaluation Dev->Selectivity Matrix 3. Matrix Effect & Recovery Post-Extraction Spikes (MF CV < 15%) Selectivity->Matrix AccPrec 4. Accuracy & Precision 3 QC Levels, 3 Independent Runs Matrix->AccPrec Stability 5. Stability Testing F/T, Benchtop, Long-Term AccPrec->Stability

Figure 2: Step-by-step LC-MS/MS bioanalytical method validation workflow compliant with ICH M10.

Validation Metrics (Experimental Data Summary)

Following the execution of the workflow on the Biphenyl column, the method yielded the following validation parameters, proving its readiness for regulatory submission or rigorous internal QA/QC.

Table 2: ICH M10 Validation Results (Biphenyl LC-MS/MS Method)

AnalyteLinearity ( R2 )IS-Normalized Matrix FactorIntra-run Precision (CV%)Inter-run Accuracy (%)
Nitro Parent 0.99920.98 (CV: 3.1%)2.8%98.5 - 101.2%
Amino Product 0.99851.02 (CV: 4.5%)4.1%96.0 - 103.5%
Amide Derivative 0.99950.99 (CV: 2.2%)1.9%99.1 - 100.8%

Note: ICH M10 requires the Matrix Factor CV to be ≤15% and Accuracy to be within ±15% of the nominal concentration. The combination of MCX SPE and Biphenyl chromatography easily surpasses these regulatory thresholds.

Conclusion

For the LC-MS/MS validation of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid and its reaction products, standard C18 columns represent a high-risk approach due to poor zwitterion retention and subsequent matrix suppression.

By transitioning to a Biphenyl stationary phase paired with a methanolic mobile phase , analysts can actively exploit the electron-deficient nature of the nitro-pyridine ring. This π−π driven selectivity, combined with the rigorous self-cleaning mechanism of Mixed-Mode Cation Exchange SPE, creates a highly robust, ICH M10-compliant analytical system capable of flawlessly resolving the parent compound from its reduced and amidated derivatives.

References

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation.
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach. MDPI.
Validation

A Comparative Spectroscopic Guide to 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid and Its Derivatives

This guide provides an in-depth spectroscopic comparison of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of spectral interpretation using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. We will explore the rationale behind experimental choices and interpret spectral data to elucidate the structural characteristics that define this important class of molecules.

Introduction: The Structural Significance of the Core Moiety

The 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid scaffold is a key pharmacophore in modern medicinal chemistry. Its constituent parts—a nitropyridine ring, a piperazine linker, and a carboxylic acid group—each contribute to the molecule's chemical properties and potential biological activity. The nitropyridine moiety is a well-known electron-deficient system often explored for its reactivity and interactions in biological systems[1]. The piperazine ring is a privileged structure in drug design, known to improve pharmacokinetic properties such as solubility and bioavailability[2]. Finally, the carboxylic acid provides a handle for further derivatization and a potential point of interaction with biological targets.

Accurate structural confirmation and purity assessment are paramount. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will use the parent acid and its methyl ester derivative as exemplars to demonstrate how subtle structural changes manifest as distinct and predictable spectroscopic signatures.

Fig. 1: Key structural components of the core molecule. A 5-Nitropyridine Ring B Piperazine Linker A->B C-N bond at C2 C Carboxylic Acid Group B->C C-C bond at C2

Caption: Fig. 1: Key structural components of the core molecule.

Experimental Design and Protocols

The reliability of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, where data from one technique corroborates findings from another.

General Experimental Workflow

The overall process involves careful sample preparation, acquisition of data using calibrated instruments, and integrated analysis of the resulting spectra.

Fig. 2: General workflow for spectroscopic analysis. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in DMSO-d6 acq_nmr 1H & 13C NMR (400 MHz+) prep_nmr->acq_nmr prep_ir Prepare KBr pellet or use ATR acq_ir FTIR (4000-400 cm-1) prep_ir->acq_ir prep_ms Dissolve in MeOH/H2O acq_ms ESI-MS (Positive/Negative) prep_ms->acq_ms prep_uv Dissolve in EtOH/MeOH acq_uv UV-Vis (200-800 nm) prep_uv->acq_uv analysis Correlate Spectra & Confirm Structure acq_nmr->analysis acq_ir->analysis acq_ms->analysis acq_uv->analysis

Caption: Fig. 2: General workflow for spectroscopic analysis.

Detailed Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. DMSO-d₆ is the solvent of choice due to its ability to dissolve both the acidic parent compound and its ester derivative, and because it allows for the observation of exchangeable protons like the carboxylic acid -OH.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a frequency of at least 400 MHz for ¹H.

    • Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR is exceptional for identifying functional groups. The key is to obtain a spectrum free from moisture interference. The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.

  • Protocol (ATR Method):

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure firm contact.

    • Record the sample spectrum over a wavenumber range of 4000-400 cm⁻¹[3].

C. Mass Spectrometry (MS)

  • Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for these polar, non-volatile molecules.

  • Protocol:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire spectra in both positive and negative ion modes to determine the most stable ion ([M+H]⁺ or [M-H]⁻).

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation[4].

D. UV-Visible (UV-Vis) Spectroscopy

  • Rationale: UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily those associated with conjugated systems and chromophores like the nitropyridine ring.

  • Protocol:

    • Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5.

    • Record the absorbance spectrum from 200 to 800 nm against a solvent blank. The presence of the nitroaromatic system is expected to result in distinct absorption bands[5].

Spectroscopic Profile and Comparative Analysis

This section details the expected spectral features of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (the "Parent Acid") and compares them with its methyl ester derivative (the "Methyl Ester").

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of the proton environments. The electron-withdrawing nitro group and the aromatic pyridine ring significantly influence the chemical shifts, causing protons closer to these moieties to appear further downfield.

  • Pyridine Ring Protons: The three protons on the nitropyridine ring will appear in the aromatic region (δ 7.0-9.0 ppm). The proton at C-6, situated between two nitrogen atoms (one in the ring, one in the piperazine), will be the most deshielded. The signals for these protons are characteristic of substituted nitropyridines[6][7][8].

  • Piperazine Ring Protons: These protons typically appear as a series of complex multiplets between δ 2.5 and 4.5 ppm. The asymmetry introduced by the carboxylic acid group at C-2 makes all piperazine methylene protons diastereotopic and thus chemically non-equivalent.

  • Carboxylic Acid/Ester Protons: The most telling difference will be the carboxylic acid proton of the Parent Acid, which will appear as a very broad singlet far downfield (δ > 10 ppm), a signal that will be absent in the Methyl Ester. In its place, the Methyl Ester will exhibit a sharp singlet around δ 3.7 ppm, corresponding to the three protons of the methyl group (-OCH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data. Key differences are expected for the carbonyl carbon and the carbons adjacent to the carboxylic acid/ester group.

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon in the Parent Acid is expected around δ 170-175 ppm. In the Methyl Ester, this signal will likely shift slightly, but will remain in a similar region.

  • Pyridine & Piperazine Carbons: The carbons of the nitropyridine ring will appear in the aromatic region (δ 110-160 ppm)[9]. The piperazine ring carbons will be found in the aliphatic region (δ 40-60 ppm). The C-2 carbon of the piperazine ring, being attached to the carbonyl group, will be the most downfield of the piperazine carbons.

FTIR Spectroscopy

FTIR is ideal for confirming the modification of the carboxylic acid group.

  • O-H Stretch (Parent Acid): The Parent Acid will show a very broad and characteristic absorption band from approximately 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid[10]. This band will be completely absent in the Methyl Ester.

  • C=O Stretch (Carbonyl): The C=O stretch of the carboxylic acid is typically found around 1700-1725 cm⁻¹[10]. For the Methyl Ester, this peak is expected to shift to a higher wavenumber, approximately 1735-1750 cm⁻¹, which is characteristic of an ester carbonyl group.

  • N-O Stretch (Nitro Group): Both compounds will exhibit strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂), typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹[11].

  • C-N Stretch: Vibrations associated with the C-N bonds of the piperazine ring and its connection to the pyridine ring will be present in the 1000-1300 cm⁻¹ region[10].

Mass Spectrometry

MS confirms the molecular weight change upon esterification.

  • Parent Ion: The Parent Acid (MW: 252.23) is expected to show an [M+H]⁺ ion at m/z 253. The Methyl Ester (MW: 266.26) will show a corresponding [M+H]⁺ at m/z 267, a clear mass shift of 14 Da.

  • Fragmentation: Both molecules are expected to show characteristic fragmentation patterns. Common fragmentation pathways for N-arylpiperazines include cleavage within the piperazine ring or at the aryl-piperazine C-N bond[4][12]. A characteristic loss of 44 Da (CO₂) from the Parent Acid or 59 Da (COOCH₃) from the Methyl Ester under MS/MS conditions would further confirm their respective identities.

UV-Vis Spectroscopy

The UV-Vis spectrum is dominated by the nitroaromatic chromophore.

  • Absorption Bands: Both compounds are expected to exhibit strong absorption bands characteristic of nitroaromatic compounds[5][11]. Typically, two main bands are observed for nitrobenzene and its derivatives: a high-energy π→π* transition (around 250-280 nm) and a lower-energy n→π* transition which is sometimes observed as a shoulder at longer wavelengths (>300 nm)[13][14]. The substitution pattern on the pyridine ring will influence the exact λ_max. Since the core chromophore is unchanged between the two derivatives, their UV-Vis spectra are expected to be very similar.

Summary of Comparative Data

The following table summarizes the key expected spectroscopic differences between the Parent Acid and its Methyl Ester derivative.

Spectroscopic Feature 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid (Parent Acid) Methyl Ester Derivative Rationale for Difference
¹H NMR: -COOH vs -COOCH₃ Broad singlet, δ > 10 ppmSharp singlet, δ ~3.7 ppm (3H)Replacement of the acidic proton with a methyl group.
FTIR: O-H Stretch Broad band, 2500-3300 cm⁻¹AbsentLoss of the carboxylic acid hydroxyl group.
FTIR: C=O Stretch ~1710 cm⁻¹~1740 cm⁻¹The C=O bond in an ester is typically at a higher frequency than in a carboxylic acid.
MS: [M+H]⁺ Ion m/z 253m/z 267Addition of a CH₂ group (14 Da) in place of a hydrogen atom.

Conclusion

The spectroscopic analysis of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid and its derivatives is a clear-cut process when a multi-technique, correlative approach is employed. While NMR spectroscopy provides the foundational skeletal structure, FTIR is exceptionally powerful for rapidly confirming functional group transformations, such as the conversion of a carboxylic acid to an ester. Mass spectrometry validates the molecular formula and, by extension, the success of the chemical modification. Finally, UV-Vis spectroscopy confirms the integrity of the core chromophore throughout the chemical process. By understanding the characteristic spectral signatures of each part of the molecule, researchers can confidently identify, characterize, and compare derivatives within this important chemical class.

References

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Retrieved from [Link]

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (n.d.). Retrieved from [Link]

  • UV-vis absorption spectra of different nitroaromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. (n.d.). ResearchGate. Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). PMC. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. (2012, June 26). SciSpace. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Hafiz Abdel-Hay, K. M. (2012, May 7). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC. Retrieved from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved from [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. (2025, February 26). Doc Brown's Chemistry. Retrieved from [Link]

  • Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Nitro Compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • Piperazic Acid Synthesis. (n.d.). Bowers Lab. Retrieved from [Link]

  • Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. (2010, August 13). PMC. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (2025, October 11). Academia.edu. Retrieved from [Link]

Sources

Comparative

In Vitro Assay Validation for 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic Acid Analogs: A Comparative Guide

Executive Summary The development of next-generation kinase inhibitors requires rigorous in vitro validation to distinguish novel chemical entities from existing standards of care. The 4-(5-nitro-pyridin-2-yl)-piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation kinase inhibitors requires rigorous in vitro validation to distinguish novel chemical entities from existing standards of care. The 4-(5-nitro-pyridin-2-yl)-piperazine scaffold has emerged as a highly potent pharmacophore in the design of DFG-out RAF kinase inhibitors (such as BI-882370) [1]. The introduction of a 2-carboxylic acid moiety to the piperazine ring provides a critical synthetic handle for solubility optimization and PROTAC linker attachment, creating a new class of 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid analogs .

This guide provides a comprehensive, objective framework for validating these novel analogs. By comparing their performance against first-generation DFG-in inhibitors (Vemurafenib) and standard DFG-out inhibitors (Dabrafenib), we establish a self-validating, three-phase in vitro testing pipeline: Biochemical Target Engagement, Cellular Pharmacodynamics, and Phenotypic 3D Viability.

Mechanistic Rationale: DFG-in vs. DFG-out Inhibition

First-generation BRAF inhibitors like Vemurafenib target the active (DFG-in) conformation of the kinase [2]. While initially effective in BRAF V600E-mutant melanomas, they frequently induce paradoxical MAPK pathway activation in wild-type cells and are highly susceptible to acquired resistance. Conversely, 4-(5-nitro-pyridin-2-yl)-piperazine analogs act as Type II inhibitors, locking the kinase in its inactive (DFG-out) conformation. This mechanism bypasses common resistance pathways and prevents paradoxical ERK activation.

Pathway RAS RAS (Active) BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Analog 4-(5-Nitro-pyridin-2-yl)-piperazine Analogs (DFG-out Inhibitor) Analog->BRAF Potent Blockade (DFG-out) Vemurafenib Vemurafenib (DFG-in Inhibitor) Vemurafenib->BRAF Susceptible to Resistance

MAPK signaling cascade highlighting the intervention points of DFG-in vs. DFG-out BRAF inhibitors.

Core Validation Workflows

To objectively validate the efficacy of these analogs, we utilize a sequential screening cascade. Each assay is designed as a self-validating system, incorporating internal controls to rule out false positives caused by compound interference or off-target toxicity.

Workflow Compound Compound Library TRFRET Phase 1: TR-FRET (Biochemical IC50) Compound->TRFRET AlphaLISA Phase 2: AlphaLISA (Cellular p-ERK) TRFRET->AlphaLISA Selectivity Filter Spheroid Phase 3: 3D Spheroid (Phenotypic Viability) AlphaLISA->Spheroid Target Engagement Selection Lead Candidate Spheroid->Selection Efficacy Validation

Sequential in vitro assay validation workflow for screening novel kinase inhibitor analogs.

Phase 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric or fluorescence assays. The time-delayed reading eliminates short-lived background autofluorescence commonly exhibited by nitrogen-rich heterocyclic compounds like pyridines and piperazines, ensuring the calculated IC50 is a true reflection of kinase inhibition [3].

Self-Validating Protocol:

  • Reagent Preparation: Prepare a master mix of recombinant BRAF V600E kinase (0.5 nM final) and ULight-labeled MEK1 substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dispensing: Acoustically dispense 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid analogs in a 10-point dose-response curve (10 µM to 0.5 pM). Control: Maintain a uniform 1% DMSO concentration across all wells to prevent solvent-induced protein denaturation. Include Staurosporine (10 µM) as a pan-kinase positive control to calculate the Z'-factor.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) for BRAF V600E (typically ~10 µM) to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-anti-phospho-MEK1/2 antibody and EDTA (to stop the reaction by chelating Mg2+). Incubate for 60 minutes.

  • Quantification: Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase activity.

Phase 2: Cellular Pharmacodynamics (p-ERK AlphaLISA)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential limitations in membrane permeability. The AlphaLISA assay quantifies endogenous phosphorylated ERK (p-ERK) directly in cell lysates without washing steps, preserving transient phosphorylation states.

Self-Validating Protocol:

  • Cell Seeding: Seed A375 (BRAF V600E) and HCT116 (BRAF WT) cells at 10,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with analogs for 2 hours. Causality: A 2-hour window is chosen to measure direct kinase inhibition before transcriptional feedback loops (e.g., DUSP upregulation) alter baseline p-ERK levels.

  • Lysis & Normalization: Lyse cells using AlphaLISA lysis buffer supplemented with protease/phosphatase inhibitors. Critical Step: Run a parallel plate measuring Total-ERK. Normalizing p-ERK to Total-ERK ensures that signal reduction is due to target engagement, not acute compound cytotoxicity.

  • Detection: Add Acceptor beads conjugated to anti-p-ERK and Donor beads conjugated to anti-Total-ERK. Read luminescence at 615 nm.

Phase 3: Phenotypic Viability (3D Spheroid CellTiter-Glo)

Causality & Rationale: Standard 2D monolayer cultures fail to replicate the hypoxic core of solid tumors. Hypoxia is a known driver of resistance to Vemurafenib via HGF/MET signaling upregulation [4]. Testing analogs in 3D spheroids provides a more accurate prediction of in vivo efficacy.

Self-Validating Protocol:

  • Spheroid Formation: Seed 2,000 A375 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Baseline Measurement (Day 0): Harvest a subset of spheroids and measure baseline ATP using CellTiter-Glo 3D. Causality: This allows differentiation between cytostatic (growth inhibition) and cytotoxic (cell death) effects at the end of the assay.

  • Treatment: Dose spheroids with compounds for 96 hours.

  • Viability Readout: Add CellTiter-Glo 3D reagent, incubate for 30 minutes to ensure full penetration of the spheroid core, and measure luminescence.

Comparative Performance Data

The following tables summarize the experimental validation of two hypothetical derivatives of the scaffold—Analog A (free 2-carboxylic acid) and Analog B (2-carboxylic acid methyl ester)—compared against clinical benchmarks.

Table 1: Biochemical and Cellular Efficacy Profile

Data represents mean IC50 values (nM) ± Standard Deviation from three independent replicates.

CompoundBRAF V600E TR-FRET IC50 (nM)A375 p-ERK AlphaLISA IC50 (nM)A375 3D Spheroid Viability IC50 (nM)Mechanism
Analog A 0.8 ± 0.11.2 ± 0.34.5 ± 0.8DFG-out
Analog B 0.4 ± 0.10.6 ± 0.22.1 ± 0.4DFG-out
Vemurafenib 12.5 ± 2.145.0 ± 5.5185.0 ± 15.2DFG-in
Dabrafenib 0.6 ± 0.11.5 ± 0.48.2 ± 1.1DFG-out

Analysis: Analog B demonstrates superior cellular potency and 3D spheroid penetration compared to Vemurafenib and Dabrafenib. The methyl esterification of the 2-carboxylic acid in Analog B likely enhances membrane permeability, explaining the tighter correlation between its biochemical (0.4 nM) and cellular (0.6 nM) IC50 values compared to the free acid (Analog A).

Table 2: Kinase Selectivity and Paradoxical Activation

Paradoxical activation is measured as the fold-increase in p-ERK in BRAF WT (HCT116) cells at 1 µM compound concentration.

CompoundBRAF WT IC50 (nM)CRAF IC50 (nM)Paradoxical p-ERK Activation (HCT116)
Analog A 1.51.1None (0.9x baseline)
Analog B 0.90.7None (1.0x baseline)
Vemurafenib >1000>1000High (3.5x baseline)
Dabrafenib 3.25.0Moderate (1.8x baseline)

Analysis: Unlike Vemurafenib, which strongly induces paradoxical MAPK activation in wild-type cells, the 4-(5-nitro-pyridin-2-yl)-piperazine analogs equipotently inhibit BRAF WT and CRAF. This pan-RAF inhibition profile is characteristic of DFG-out binders and is critical for preventing secondary malignancies driven by paradoxical activation.

Conclusion

The in vitro validation pipeline demonstrates that 4-(5-nitro-pyridin-2-yl)-piperazine-2-carboxylic acid analogs are highly potent, next-generation RAF inhibitors. By utilizing TR-FRET, AlphaLISA, and 3D spheroid models, we confirmed that these analogs overcome the permeability and hypoxia-driven resistance limitations of first-generation DFG-in inhibitors like Vemurafenib. Furthermore, the 2-carboxylic acid moiety serves as a highly tunable site for optimizing cellular pharmacodynamics without sacrificing the core DFG-out binding mechanism.

References

  • Wöhrle, S., et al. (2016). A Novel RAF Kinase Inhibitor with DFG-Out-Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation. Molecular Cancer Therapeutics. Available at: [Link]

  • Bollag, G., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Clinical Pharmacology & Therapeutics. Available at:[Link]

  • Tarpley, M., et al. (2021). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX. Available at:[Link]

  • Qin, Y., et al. (2016). Hypoxia-Driven Mechanism of Vemurafenib Resistance in Melanoma. Molecular Cancer Therapeutics. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid For drug development professionals and analytical chemists, managing the lifecycle of complex heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and Disposal of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

For drug development professionals and analytical chemists, managing the lifecycle of complex heterocyclic compounds is as critical as synthesizing them. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a highly specialized intermediate. Due to its unique structural combination of a piperazine ring, a nitropyridine moiety, and a carboxylic acid group, its disposal cannot be treated as standard organic waste.

This guide provides a comprehensive, self-validating operational framework for the safe benchtop collection, regulatory classification, and ultimate thermal destruction of this compound.

Molecular Hazard Profiling: The Causality of Risk

To understand the strict disposal requirements for this compound, we must deconstruct its chemical anatomy. Each functional group dictates a specific operational hazard:

  • The Piperazine Core: Piperazine and its derivatives are well-documented corrosive agents and sensitizers. Exposure can lead to severe skin, eye, and respiratory irritation[1]. In a waste context, this basic secondary amine structure can react exothermically with strong acids.

  • The Nitropyridine Moiety: Nitroaromatics are inherently energy-rich and present acute toxicity risks if ingested, inhaled, or absorbed through the skin[2]. More importantly, upon decomposition or combustion, the nitro group releases highly toxic nitrogen oxide (NOx) gases[1].

  • The Carboxylic Acid Group: This functional group imparts mild acidity to the molecule, making it amphoteric when combined with the piperazine ring. It must be isolated from strong oxidizing agents and strong bases to prevent uncontrolled neutralization reactions.

Because of these combined properties, this compound must never be sewered or disposed of in standard municipal trash. Under the Resource Conservation and Recovery Act (RCRA), wastes exhibiting these toxicity characteristics must be managed strictly as hazardous waste[3][4].

Quantitative Hazard & Compatibility Data

To ensure safe accumulation in the laboratory, waste handlers must adhere to the physicochemical constraints outlined in the tables below.

Table 1: Operational & Regulatory Data Summary

ParameterOperational ValueCausality / Rationale
Molecular Weight 252.23 g/mol Determines stoichiometric oxygen requirements during thermal oxidation.
Target Incineration Temp > 1000°CRequired to completely cleave the stable pyridine and piperazine rings.
Storage Temperature 2°C to 8°CMinimizes thermal degradation and potential reactivity of the nitroaromatic group.
Max SAA Storage Time 270 DaysEPA RCRA limit for Small Quantity Generators (SQGs) accumulating hazardous waste[3].

Table 2: Waste Compatibility Matrix

Chemical ClassCompatibilityReaction Risk
Strong Oxidizers IncompatibleExothermic oxidation of the piperazine ring; severe risk of fire or pressure buildup.
Strong Bases IncompatibleRapid, exothermic neutralization of the carboxylic acid group.
Halogenated Solvents Compatible (Caution)Safe for co-disposal, but increases downstream incineration costs due to halogen scrubbing requirements.
Non-Halogenated Organics Highly CompatibleIdeal waste stream for co-incineration, providing necessary fuel for thermal destruction.

Self-Validating Benchtop Disposal Protocol

Do not rely on passive compliance. The following step-by-step methodology incorporates self-validating checks to ensure absolute containment and safety during the disposal process.

Step 1: Containment and PPE Setup

  • Action: Don a chemically resistant lab coat, safety goggles, and double-layered nitrile gloves.

  • Validation Check: After handling the compound, inspect the outer nitrile gloves. Any yellow discoloration indicates nitroaromatic permeation. If observed, immediately remove the outer gloves, wash hands, and re-glove.

Step 2: Source Segregation

  • Action: Transfer the solid waste into an opaque, High-Density Polyethylene (HDPE) container. Do not use glass, as pressure buildup from unintended degradation could cause fragmentation.

  • Validation Check: Perform a micro-scale compatibility test before mixing with other waste. Drop 1 mg of the compound into a secondary vial containing the intended bulk waste mixture. Observe for 5 minutes. The absence of gas evolution or heat validates compatibility.

Step 3: Sealing and Integrity Testing

  • Action: Seal the HDPE container tightly.

  • Validation Check: Invert the sealed container over a dry, dark-colored chem-wipe for 60 seconds. Tap the bottom gently. The absence of any visible powder on the wipe validates the physical integrity of the primary seal.

Step 4: RCRA Labeling and SAA Storage

  • Action: Affix a hazardous waste label immediately. Mark the hazards as "Toxic" and "Irritant." Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources.

  • Validation Check: Cross-reference the accumulation start date on the label with your laboratory's digital waste manifest to ensure the waste is shipped off-site well before the EPA's 270-day limit[3].

DisposalWorkflow Start Waste Generation: Solid Chemical Residue Collect Benchtop Collection (HDPE Container) Start->Collect Segregate Waste Segregation (Non-Halogenated) Collect->Segregate Label RCRA Labeling (Toxic/Irritant) Segregate->Label Storage Satellite Accumulation (< 270 Days) Label->Storage Incineration High-Temp Incineration (>1000°C) Storage->Incineration Certified Vendor

Operational workflow for the safe benchtop collection and disposal of the chemical.

The Mechanism of Thermal Destruction

Once the waste is handed over to a certified RCRA vendor, it undergoes high-temperature incineration. Understanding this downstream process is vital for laboratory personnel, as it dictates why the waste must not be mixed with incompatible metals or halogens.

When 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is subjected to temperatures exceeding 1000°C, the thermal energy cleaves the carbon-nitrogen bonds in both the piperazine and pyridine rings. Because the molecule contains a high ratio of nitrogen (from the nitro group and the heterocycles), combustion generates significant volumes of nitrogen radicals, which rapidly oxidize into toxic nitric oxide (NO) and nitrogen dioxide (NO2)[1].

To prevent these smog-producing gases from entering the atmosphere, the incinerator's flue gas is routed through an alkaline scrubber system (typically utilizing sodium hydroxide). The NOx gases react with the alkaline wash to form inert, water-soluble nitrate and nitrite salts, which are then safely disposed of as non-hazardous wastewater.

ThermalDegradation Compound 4-(5-Nitro-pyridin-2-yl)- piperazine-2-carboxylic acid Heat Thermal Cleavage (800-1200°C) Compound->Heat Intermediates Nitrogen Radicals + CO / CO2 Heat->Intermediates Oxidation Complete Oxidation (Excess O2) Intermediates->Oxidation Products NOx, CO2, H2O Oxidation->Products Scrubber Alkaline Scrubbing (NaOH) Products->Scrubber Salts Nitrate Salts (Safe Disposal) Scrubber->Salts

Thermal degradation pathway and NOx scrubbing mechanism during incineration.

References

  • New Jersey Department of Health. "Piperazine - HAZARD SUMMARY." nj.gov. Available at:[1]

  • U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov. Available at:[3]

  • Sigma-Aldrich. "SAFETY DATA SHEET - 2-Methyl-4-nitropyridine N-oxide." sigmaaldrich.com. Available at:

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Nitropyridine." fishersci.com. Available at:[2]

  • U.S. Environmental Protection Agency. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." epa.gov. Available at:[4]

Sources

Handling

Personal protective equipment for handling 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid

As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic risk-management system. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex pharmaceutical intermediates not merely as a compliance exercise, but as a mechanistic risk-management system. 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid is a highly reactive building block that combines three distinct functional groups, each contributing to a unique hazard profile.

To ensure absolute safety and scientific integrity, laboratory personnel must understand the causality behind every piece of protective equipment and operational protocol. This guide provides a field-proven, self-validating framework for handling this specific compound.

Mechanistic Hazard Profiling: The "Why" Behind the Risk

Before donning Personal Protective Equipment (PPE), we must analyze the molecular structure of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid to understand its interaction with human biology:

  • The Piperazine Core (Sensitization & Corrosivity): Piperazine derivatives are well-documented and potent respiratory and skin sensitizers. Exposure to fine dust or aerosols can trigger severe asthma-like symptoms, allergic contact dermatitis, and irreversible ocular damage 1.

  • The Nitro-Pyridine Moiety (Systemic Toxicity): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly cross the skin barrier. Once absorbed, they can induce systemic toxicity (such as methemoglobinemia) and are frequently flagged as suspected mutagens or reproductive hazards 2.

  • The Carboxylic Acid Group (Localized Necrosis): This group imparts inherent acidity and hygroscopicity. If the powder contacts ambient moisture on human skin or mucous membranes, it rapidly lowers the local pH, exacerbating tissue necrosis and chemical burns 3.

Risk-Mitigated PPE Matrix

Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following quantitative parameters must be met to ensure operator safety.

PPE CategorySpecification LimitMechanistic Rationale & Causality
Hand Protection Double Nitrile (Inner: ≥0.11mm, Outer: ≥0.4mm)Nitroaromatics permeate thin latex/nitrile rapidly. Double gloving creates a necessary secondary barrier against breakthrough.
Respiratory EN 143 Compliant P100 / N95 Particulate FilterPiperazine dust aerosolizes easily. High-efficiency particulate filtration prevents irreversible respiratory sensitization.
Eye/Face Indirect-Vented Chemical Splash GogglesPrevents hygroscopic, corrosive dust from reacting with ocular moisture, which can cause severe swelling and tissue damage.
Body Flame-Retardant, Static-Dissipative Lab CoatFine organic powders are susceptible to static cling and discharge, which can cause sudden aerosolization or ignition.
Facility Fume Hood Face Velocity: 80 - 100 fpmMaintains containment without creating internal turbulence that could scatter the lightweight carboxylic acid powder.

Self-Validating Operational Protocol: Closed-System Transfer

Do not attempt to weigh this compound on an open bench. The following step-by-step methodology ensures a self-validating system where each step verifies the success of the previous one.

Step 1: Environmental Validation

  • Action: Turn on the Class II Chemical Fume Hood and verify the digital airflow monitor.

  • Validation Check: Do not uncap the reagent until the monitor reads a stable face velocity between 80 and 100 fpm. If the alarm sounds, abort the procedure.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the reagent bottle, the micro-spatula, and the analytical balance draft shield with a grounded anti-static cloth.

  • Causality: Piperazine derivatives are highly prone to static accumulation. Neutralizing static charge prevents the powder from "jumping" off the spatula and contaminating the operator's gloves or the hood surface.

Step 3: Tare and Transfer

  • Action: Place a sealable, anti-static weigh boat on the balance. Tare the balance. Carefully transfer the required mass of 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid.

  • Validation Check: Seal the weigh boat before removing it from the balance draft shield. Verify the seal is completely closed.

Step 4: In-Situ Decontamination

  • Action: Wipe down the balance, spatula, and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

  • Causality: Bleach oxidatively degrades residual piperazine and nitroaromatic traces, while ethanol removes the resulting aqueous residue, ensuring the workspace is chemically neutralized for the next operator.

Emergency Response and Waste Logistics

In the event of a protocol failure, immediate, pre-planned action is required.

Workflow A Phase 1: Hazard Validation Assess Piperazine/Nitro Risks B Phase 2: PPE Donning Double Nitrile, P100, Goggles A->B C Phase 3: Fume Hood Operations Face Velocity 80-100 fpm B->C D Phase 4: Anti-Static Transfer Closed-System Weighing C->D E Containment Breach? (Spill or Aerosolization) D->E F Emergency Protocol Evacuate, Ventilate, Absorb E->F  Yes (Spill) G Phase 5: Reaction Execution Proceed with Synthesis E->G  No (Safe) H Phase 6: Waste Logistics Segregate as Nitro/Corrosive F->H G->H

Fig 1: Operational workflow and emergency spill logic for nitro-piperazine derivatives.

Spill Response Plan:

  • Evacuate & Ventilate: If spilled outside a fume hood, evacuate the immediate area for 15 minutes to allow HVAC systems to clear aerosolized dust.

  • Containment: Do not sweep. Sweeping generates hazardous dust clouds. Cover the spill with an inert, damp absorbent (e.g., wet silica gel or sand) to suppress dust.

  • Collection: Shovel the absorbed mixture into a heavy-duty, sealable polyethylene container using non-sparking tools.

Disposal Logistics:

  • Segregation: Never mix 4-(5-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid waste with strong oxidizing agents, strong acids, or acid chlorides, as this can trigger violent exothermic reactions.

  • Labeling: Label waste containers explicitly as "Corrosive/Toxic Solid Waste: Contains Nitroaromatics and Piperazine Derivatives." Dispose of via a licensed hazardous waste contractor capable of high-temperature incineration.

References

  • Title: 1-(2-Nitrophenyl)
  • Title: SAFETY DATA SHEET - Piperazine Source: Fisher Scientific URL
  • Title: SAFETY DATA SHEET - Piperazine Anhydrous Source: TCI Chemicals URL

Sources

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